3-Amino-2-benzylpropan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQSDJABBJHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66102-69-0 | |
| Record name | 3-amino-2-benzylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Amino-2-benzylpropan-1-ol
Abstract: This guide provides an in-depth exploration of a robust and stereocontrolled synthetic pathway to 3-Amino-2-benzylpropan-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The core strategy hinges on the asymmetric synthesis of a key β-amino acid precursor, (S)-3-Amino-2-benzylpropanoic acid, followed by its chemoselective reduction to the target amino alcohol. We will dissect the rationale behind methodological choices, from the selection of chiral auxiliaries to the comparative analysis of reducing agents. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, actionable protocols but also the fundamental principles that ensure reproducibility and high fidelity in synthesis.
Introduction and Strategic Imperatives
The Target Molecule: this compound
This compound (Molecular Formula: C10H15NO, Molecular Weight: 165.23 g/mol ) is a chiral 1,3-amino alcohol.[1][2] Its structure, featuring a primary amine, a primary alcohol, and a stereogenic center at the C2 position, makes it a versatile synthon for constructing more complex molecules. The benzyl group provides a lipophilic handle and a site for further chemical modification.
Significance in Drug Development
The 1,3-amino alcohol motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, access to enantiomerically pure forms of building blocks like this compound is paramount for the development of stereochemically defined drug candidates.
Core Synthetic Challenge: Stereocontrol
The primary challenge in synthesizing this molecule is the effective control of the stereocenter at the C2 position. A racemic synthesis would yield an equimolar mixture of (R) and (S) enantiomers, requiring challenging chiral resolution steps. Therefore, a modern, efficient synthesis must be asymmetric, establishing the desired stereochemistry early and propagating it through the reaction sequence.
Retrosynthetic Analysis and Strategic Design
Our strategy focuses on a two-stage approach that prioritizes stereocontrol and employs well-established, reliable transformations. The retrosynthetic analysis reveals a logical pathway from the target molecule back to simpler, achiral starting materials.
Caption: Retrosynthetic pathway for this compound.
This analysis identifies (S)-3-Amino-2-benzylpropanoic acid as the key intermediate.[3] The synthesis is thus divided into two primary phases:
-
Asymmetric synthesis of the β-amino acid precursor.
-
Chemoselective reduction of the carboxylic acid to the primary alcohol.
Phase 1: Asymmetric Synthesis of the β-Amino Acid Precursor
To achieve high enantiomeric purity in the precursor, we leverage the power of chiral auxiliary-mediated synthesis. The Evans oxazolidinone auxiliary method provides a highly reliable and diastereoselective approach to constructing the desired β-amino acid derivative.[4]
The Evans Auxiliary Approach
The Evans method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid (3-phenylpropionic acid). The steric bulk and defined stereochemistry of the auxiliary direct the approach of an electrophile to one face of the enolate, resulting in a highly diastereoselective reaction. The subsequent cleavage of the auxiliary yields the enantiomerically enriched product.
Experimental Protocol: Synthesis of (S)-3-Amino-2-benzylpropanoic acid
This protocol is an adaptation of the principles described in established Evans auxiliary methodologies.[4]
Step A: Acylation of the Chiral Auxiliary
-
Dissolve the (S)-valine-derived Evans auxiliary, (4S,5R)-4-isopropyl-5-phenyloxazolidin-2-one, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to deprotonate the oxazolidinone, forming the lithium amide.
-
In a separate flask, convert 3-phenylpropionic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Slowly add the freshly prepared 3-phenylpropanoyl chloride to the lithium amide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform a standard aqueous workup and extraction with ethyl acetate. Purify the N-acylated auxiliary by column chromatography.
Step B: Diastereoselective Mannich-type Reaction
-
Dissolve the N-acylated auxiliary from Step A in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄), to form the titanium enolate.
-
Introduce a suitable electrophilic amine source, such as benzyl N-(methoxymethyl)carbamate, which serves as a precursor to the N-Cbz protected aminomethyl cation.
-
Stir the reaction at low temperature, allowing it to proceed for several hours. The chiral auxiliary directs the aminomethylation to occur with high diastereoselectivity.
-
Quench the reaction carefully with an aqueous buffer and perform extraction. Purify the product by chromatography to isolate the diastereomerically pure adduct.
Step C: Auxiliary Cleavage and Deprotection
-
Dissolve the adduct from Step B in a THF/water mixture.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to cleave the auxiliary from the product. This method is effective for recovering the auxiliary intact.
-
Following the cleavage, the product is an N-Cbz protected β-amino acid. The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
After hydrogenation and workup, (S)-3-Amino-2-benzylpropanoic acid is obtained.[3]
Caption: Workflow for the synthesis of the β-amino acid precursor.
Phase 2: Reduction to this compound
The final step is the reduction of the carboxylic acid group of the β-amino acid to a primary alcohol. This transformation must be selective, avoiding reduction of the benzyl ring, and must not induce racemization at the adjacent stereocenter.
Comparative Analysis of Reducing Agents
Several reagents can accomplish this reduction, each with distinct advantages and disadvantages related to reactivity, safety, and operational complexity.[6][7][8]
| Reagent System | Strengths | Weaknesses | Causality & Field Insights |
| LiAlH₄ (LAH) | Highly reactive, reduces most carboxylic acids effectively.[7][8] | Pyrophoric, reacts violently with water/protic solvents. Requires strictly anhydrous conditions and careful quenching. | The classic, powerful choice. Often provides high yields but its hazardous nature necessitates specialized handling and equipment, making it less ideal for scale-up. |
| BH₃·THF or BMS | Highly effective for carboxylic acids. Safer and easier to handle than LAH.[8] | Can be sensitive to moisture. Borane complexes can have distinctive odors. | A widely adopted alternative to LAH. Offers a much better safety profile while maintaining high reactivity and selectivity for carboxylic acids, making it a workhorse in both academic and industrial labs. |
| NaBH₄ / I₂ | Inexpensive, stable, and safe to handle. The in-situ generated diborane is the active reducing species.[6][9] | Requires careful control of stoichiometry and addition rates. Iodine is a corrosive solid. | An excellent "safety-first" option. It avoids the handling of pyrophoric LAH or borane solutions directly. This system is particularly useful for labs not equipped for extensive handling of highly reactive reagents.[9] |
| NaBH₄ / Acid | Uses readily available reagents. Can be effective for some substrates.[10] | Can be less general than other methods; yields may be substrate-dependent. | This method, often using H₂SO₄ or other activators, represents a cost-effective but potentially less reliable option that may require significant optimization for a new substrate. |
Featured Protocol: Reduction using Sodium Borohydride and Iodine
This protocol is selected for its balance of efficiency, safety, and accessibility of reagents.[6][9]
-
Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend the (S)-3-Amino-2-benzylpropanoic acid in anhydrous THF.
-
Borohydride Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension. A typical molar excess of 2-3 equivalents is used.
-
Iodine Addition: In the addition funnel, prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C. The reaction will generate hydrogen gas, so adequate ventilation is crucial. The disappearance of the iodine color indicates its consumption.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borohydride and destroy any remaining reactive intermediates. This step will also generate hydrogen gas.
-
Workup: Adjust the pH of the mixture to be basic (pH > 10) by adding an aqueous solution of sodium hydroxide (NaOH). This ensures the product is in its free amine form.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using a suite of standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), the CH proton at C2, the CH₂ protons of the hydroxymethyl and aminomethyl groups, and the benzylic CH₂ protons. The OH and NH₂ protons will appear as broad singlets, exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic CH₂, the stereogenic CH at C2, the aminomethyl carbon (CH₂N), and the hydroxymethyl carbon (CH₂O). |
| Mass Spectrometry | The ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.12. |
| FT-IR | Broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), N-H stretching bands (~3300-3380 cm⁻¹), and characteristic C-H and C=C bands for the aromatic ring. |
| Chiral HPLC | Analysis on a suitable chiral stationary phase column to determine the enantiomeric excess (ee %) of the final product. |
Conclusion
The synthetic route detailed herein provides a reliable and stereocontrolled method for producing this compound. By employing an Evans chiral auxiliary, the critical stereocenter is installed with high fidelity. The subsequent reduction of the carboxylic acid, particularly via the safe and effective NaBH₄/I₂ system, completes the synthesis. This guide underscores the importance of rational design in synthetic chemistry, where the careful selection of reagents and methodologies based on principles of safety, efficiency, and stereocontrol leads to the successful preparation of valuable chiral building blocks for advanced scientific research and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jocpr.com [jocpr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-benzylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-benzylpropan-1-ol, with the CAS Number 66102-69-0, is a primary amino alcohol that holds potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzyl group attached to a propanolamine backbone, provides a unique scaffold for the development of novel therapeutic agents and chiral ligands. The presence of both a primary amine and a primary alcohol functional group allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, purification methods, and formulation strategies.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are derived from computational models, they provide valuable estimates in the absence of experimentally verified data.
| Property | Value/Information | Source |
| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | [2] |
| CAS Number | 66102-69-0 | [2] |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(CN)CO | [2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [3] |
| pKa | Not experimentally determined. | |
| XLogP3 (Computed) | 0.8 | [2] |
| GHS Hazard Statement | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [2] |
Structural Elucidation and Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed protocols for acquiring this data are also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the phenyl, amino, and hydroxyl groups, and the methine proton. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule. For a similar compound, propan-2-amine, the protons on the carbon adjacent to the amine group appear around 2.7 ppm, while the methyl protons are further upfield.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzyl group and the aliphatic carbons of the propanolamine backbone.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy can be used to identify the key functional groups present in this compound.
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[5]
-
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.[5]
-
C-H stretch (aromatic): Bands typically appearing just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.[5]
-
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: Upon ionization, the molecular ion peak [M]⁺ at m/z = 165 should be observed. A prominent fragment is expected at m/z = 91, corresponding to the stable tropylium ion formed from the benzyl group.[1][6] Another likely fragmentation would be the loss of a hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 134.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 20°C below the approximate melting point and use a slow heating rate (1-2°C per minute).
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Addition: To a small vial containing approximately 1 mL of the solvent, add a few milligrams of this compound.
-
Observation: Agitate the mixture and observe for dissolution at room temperature.
-
Heating: If the compound does not dissolve at room temperature, gently warm the mixture to observe for any change in solubility.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observations.
pKa Determination
The pKa value provides insight into the acidity or basicity of the amino group. This is crucial for understanding its behavior in different pH environments, particularly in biological systems.
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter and place the electrode in the amino alcohol solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the amino groups have been protonated.
Synthesis of this compound
A common synthetic route to compounds of this class involves the reduction of an amino ketone precursor, which can be formed through a Mannich reaction.[7]
Illustrative Synthetic Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
An In-Depth Technical Guide to 2-(Aminomethyl)-3-phenylpropan-1-ol: Synthesis, Characterization, and Pharmaceutical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Amino Alcohols
The 1,3-amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-(aminomethyl)-3-phenylpropan-1-ol, a chiral amino alcohol, represents a versatile building block for the synthesis of complex pharmaceutical agents. Its strategic placement of amino and hydroxyl functionalities, combined with a benzyl substituent that allows for diverse chemical modifications, makes it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and critical role in the creation of therapeutics.
Nomenclature and Structure
The compound commonly referred to as 3-amino-2-benzylpropan-1-ol is systematically named under IUPAC nomenclature as 2-(aminomethyl)-3-phenylpropan-1-ol .
Key Structural Features:
-
Chemical Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol
-
Core Structure: A propan-1-ol backbone.
-
Key Substituents:
-
An aminomethyl group (-CH₂NH₂) at the C2 position.
-
A phenyl group (-C₆H₅) attached via a methylene bridge (benzyl group) at the C2 position.
-
A primary alcohol (-CH₂OH) at the C1 position.
-
-
Chirality: The C2 carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(aminomethyl)-3-phenylpropan-1-ol. The specific stereochemistry is crucial for its application in enantioselective synthesis and for the pharmacological activity of its derivatives.
Chemical Structure:
Synthesis of 2-(Aminomethyl)-3-phenylpropan-1-ol: A Proposed Methodology
While specific literature detailing the synthesis of 2-(aminomethyl)-3-phenylpropan-1-ol is not abundant, a reliable synthetic route can be adapted from established methods for structurally similar 1,3-amino alcohols. A robust and scalable approach involves a two-step process: a Mannich-type reaction to construct the carbon skeleton followed by a reduction of the resulting intermediate.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 2-(aminomethyl)-3-phenylpropan-1-ol.
Experimental Protocol: A Self-Validating System
This proposed protocol is based on well-established reactions for analogous compounds and includes in-process checks to ensure reaction progression and purity.
Step 1: Synthesis of 3-Amino-4-phenylbutan-2-one (Mannich Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetone (1 equivalent), a suitable amine source such as ammonium chloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in a protic solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenylacetone) is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone.
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the characteristic ketone and the newly formed aminomethyl group.
-
Step 2: Reduction to 2-(Aminomethyl)-3-phenylpropan-1-ol
-
Reaction Setup: Dissolve the crude 3-amino-4-phenylbutan-2-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent capable of reducing the ketone to an alcohol, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C for one hour and then allow it to warm to room temperature. Monitor the disappearance of the starting ketone by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(aminomethyl)-3-phenylpropan-1-ol.
-
The final product can be purified by column chromatography on silica gel.
-
Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
-
Spectroscopic Characterization (Predicted Data)
| Spectroscopic Data (Predicted) | |
| ¹H NMR | δ (ppm): 7.1-7.3 (m, 5H, Ar-H), 3.5-3.7 (m, 2H, -CH₂OH), 2.8-3.0 (m, 2H, -CH₂NH₂), 2.5-2.7 (m, 2H, Ph-CH₂-), 1.8-2.0 (m, 1H, -CH-), ~1.5 (br s, 3H, -NH₂ and -OH). |
| ¹³C NMR | δ (ppm): 138-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 65-68 (-CH₂OH), 45-48 (-CH₂NH₂), 40-43 (-CH-), 35-38 (Ph-CH₂-). |
| FT-IR | ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 3000-3100 (C-H stretching, aromatic), 2850-2950 (C-H stretching, aliphatic), 1600, 1495, 1450 (C=C stretching, aromatic ring), 1050-1150 (C-O stretching). |
| Mass Spec (EI) | m/z: 165 (M⁺), 148 (M-NH₃)⁺, 134 (M-CH₂OH)⁺, 91 (C₇H₇)⁺ (tropylium ion). |
Applications in Drug Development: A Scaffold for Innovation
Chiral 1,3-amino alcohols like 2-(aminomethyl)-3-phenylpropan-1-ol are of significant interest in drug development due to their ability to serve as versatile scaffolds for the synthesis of complex molecules that can interact with biological targets with high specificity.
Role as a Chiral Building Block
The primary application of 2-(aminomethyl)-3-phenylpropan-1-ol is as a chiral intermediate. Its enantiomerically pure forms are crucial for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. The presence of both an amino and a hydroxyl group allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.
Precursor to Potent Pharmacophores
Derivatives of similar 1,3-amino alcohols are known to be key intermediates in the synthesis of several important classes of drugs. For instance, related structures are precursors to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are widely used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).
The general structure of 2-(aminomethyl)-3-phenylpropan-1-ol provides a framework that can be elaborated to target a variety of receptors and enzymes. The phenyl ring can be substituted to modulate lipophilicity and introduce additional binding interactions. The amino and hydroxyl groups can be functionalized to introduce pharmacophoric elements or to attach the molecule to other scaffolds.
Potential Therapeutic Areas
The phenylpropanolamine scaffold is found in drugs with a wide range of biological activities, including:
-
Central Nervous System (CNS) Agents: As mentioned, this scaffold is central to the design of antidepressants and ADHD medications.
-
Antimicrobial Agents: The amino alcohol moiety can be incorporated into structures with antibacterial and antifungal properties.
-
Cardiovascular Drugs: Certain derivatives have shown potential as cardiovascular agents.
The utility of 2-(aminomethyl)-3-phenylpropan-1-ol lies in its ability to provide a well-defined three-dimensional arrangement of functional groups, which is often a prerequisite for potent and selective interaction with biological macromolecules.
Conclusion
2-(Aminomethyl)-3-phenylpropan-1-ol is a valuable and versatile chiral building block with significant potential in pharmaceutical synthesis. Its straightforward, albeit not widely documented, synthesis and the presence of multiple functionalization points make it an attractive starting material for the development of novel therapeutics. A thorough understanding of its chemistry and potential applications is essential for researchers and professionals engaged in the design and synthesis of the next generation of medicines.
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-benzylpropan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 3-Amino-2-benzylpropan-1-ol, focusing on its molecular weight and the broader physicochemical properties crucial for its application in research and development. As a substituted aminopropanol, this compound belongs to a class of molecules that are pivotal as building blocks in medicinal chemistry and materials science. Understanding its fundamental characteristics is the first step toward its effective utilization in novel synthetic pathways and drug discovery pipelines.
Core Physicochemical & Structural Data
A precise understanding of a compound's basic properties is essential for any experimental design, from reaction stoichiometry to analytical method development. The foundational data for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO | Santa Cruz Biotechnology, PubChem[1][2] |
| Molecular Weight | 165.23 g/mol | Santa Cruz Biotechnology, PubChem[1][2][3] |
| Monoisotopic Mass | 165.115364102 Da | PubChem[1] |
| CAS Number | 66102-69-0 | PubChem[1] |
| SMILES | C1=CC=C(C=C1)CC(CN)CO | PubChemLite[4] |
The molecular weight of 165.23 g/mol is the average molar mass, calculated using the standard atomic weights of its constituent elements.[1][2][3] This value is fundamental for converting between mass and moles, a daily necessity in the laboratory for preparing solutions and calculating reaction yields. In contrast, the monoisotopic mass of 165.115364102 Da represents the mass of a single molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[1] This latter value is paramount in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.
References
An In-depth Technical Guide to the Safety and Hazards of 3-Amino-2-benzylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and hazard information for 3-Amino-2-benzylpropan-1-ol (CAS No: 105250-93-3). As a Senior Application Scientist, this document is structured to provide not just data, but also a practical framework for risk assessment and safe handling in a research and development setting. The information herein is synthesized from available safety data sheets and chemical databases.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | PubChem[1] |
| CAS Number | 105250-93-3 | PubChem[1] |
Toxicological Profile and Hazard Identification
GHS Classification
The GHS classification for this compound indicates multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms
The following pictograms are associated with the hazards of this compound:[1]
-
Corrosion: (for serious eye damage)
-
Exclamation Mark: (for acute toxicity, skin irritation, and respiratory irritation)
Summary of Toxicological Endpoints:
-
Skin Irritation: The compound is classified as a skin irritant, meaning direct contact can cause inflammation, redness, and discomfort.[1]
-
Eye Damage: Crucially, this compound is classified as causing serious eye damage.[1] This implies that contact with the eyes can result in irreversible damage.
-
Respiratory Irritation: Inhalation of dusts, vapors, or aerosols of this compound may lead to irritation of the respiratory tract.[1]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is paramount to minimize the risk of exposure. The following recommendations are based on the known hazards.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing contact and inhalation.
-
Eye Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound.
-
Skin and Body Protection: A standard laboratory coat and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All work should ideally be performed in a chemical fume hood to avoid inhalation. If a fume hood is not available for a specific procedure where dust or aerosols may be generated, a properly fitted respirator with an appropriate cartridge should be used.
Emergency Procedures
Prompt and correct response to an emergency situation can significantly mitigate harm.
Exposure Protocols
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Gaps in Toxicological Data
For professionals in drug development, a comprehensive understanding of a compound's toxicological profile is critical. It is important to highlight that for this compound, there is a lack of publicly available data for several key toxicological endpoints:
-
Quantitative Acute Toxicity: No specific LD50 (oral, dermal, inhalation) values have been identified.
-
Chronic Toxicity: Studies on the effects of repeated or long-term exposure are not available.
-
Carcinogenicity: There is no available data to assess the carcinogenic potential of this compound.
-
Mutagenicity: No specific mutagenicity studies (e.g., Ames test) were found for this compound.
-
Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.
The absence of this data necessitates a cautious approach to handling and use. The established GHS classification should be considered the primary source of hazard information, and all safety precautions should be strictly adhered to.
Conclusion
This compound presents several significant hazards, most notably the risk of serious eye damage, skin irritation, respiratory irritation, and harm if swallowed. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring a safe working environment. Researchers and drug development professionals should be aware of the existing gaps in the toxicological data for this compound and proceed with a high degree of caution.
References
The Evolving Landscape of 3-Amino-2-benzylpropan-1-ol Derivatives: A Technical Guide to Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-2-benzylpropan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their potential applications in diverse therapeutic areas, including their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on the this compound core.
Introduction: The Therapeutic Promise of the Aminopropanol Backbone
The aminopropanol backbone is a recurring feature in a multitude of biologically active molecules. The inherent chirality and the presence of key functional groups—a primary or substituted amine and a hydroxyl group—provide opportunities for diverse chemical modifications and interactions with biological targets. The introduction of a benzyl group at the 2-position of the propanol chain adds a significant lipophilic and aromatic component, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the binding sites of enzymes and receptors, often leading to enhanced potency and selectivity.
Derivatives of the broader aminopropanol class have demonstrated a wide spectrum of pharmacological effects, including cardiovascular, central nervous system (CNS), and anti-inflammatory activities.[1][2] This guide will specifically focus on the unique contributions of the 2-benzyl substituent to the biological activity profile of 3-aminopropan-1-ol derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic routes, often starting from commercially available precursors. A common and versatile method involves the use of a Mannich reaction followed by reduction.
General Synthetic Workflow
A generalized synthetic scheme is presented below, illustrating a common pathway to N-substituted this compound derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative N-Substituted Derivative
This protocol outlines a representative synthesis adapted from established methodologies for related compounds.
Step 1: Synthesis of the Mannich Base (Amino-ketone)
-
To a solution of a substituted acetophenone (1.0 eq) in ethanol, add the desired primary or secondary amine (1.1 eq) and aqueous formaldehyde (37%, 1.2 eq).
-
Acidify the mixture with a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude amino-ketone by column chromatography on silica gel.
Step 2: Reduction to the 3-Amino-1-phenyl-propan-1-ol
-
Dissolve the purified amino-ketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol by recrystallization or column chromatography.
Step 3: Further Derivatization (Optional)
The resulting 3-amino-1-phenyl-propan-1-ol can be further modified. For instance, dehydration followed by hydrogenation can introduce the benzyl moiety at the 2-position, though direct benzylation at the alpha-position to the carbonyl in the amino-ketone stage is also a viable, though potentially more complex, route. N-alkylation or acylation can be performed using standard procedures to introduce further diversity.
Key Biological Activities and Therapeutic Potential
While specific data for a wide range of this compound derivatives is still emerging, the existing literature on related aminopropanol structures allows for the extrapolation of several promising areas of biological activity.
Central Nervous System (CNS) Activity
Derivatives of 3-tertiary amino-1-aryl-propanes and -propan-2-ols have shown significant CNS activity.[2] The nature and position of substituents on the aromatic rings play a crucial role in modulating this activity. The lipophilicity imparted by the benzyl group in this compound derivatives suggests a potential for good blood-brain barrier penetration, making them attractive candidates for CNS-acting agents.
Potential Mechanisms of Action:
-
Receptor Modulation: These compounds could act as agonists, antagonists, or allosteric modulators of various CNS receptors, such as serotonin (5-HT) or dopamine receptors. Structure-activity relationship studies on related arylpiperazine derivatives have demonstrated high-affinity binding to 5-HT1A and 5-HT2A receptors.[3]
-
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), is another plausible mechanism.
Caption: Potential mechanisms of CNS activity for this compound derivatives.
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Benzyl-containing compounds have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][5][6] The lipophilic nature of the benzyl group can facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial compounds.
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing or electron-donating groups on the benzyl ring can significantly impact antimicrobial potency.
-
Modifications of the amino group, such as quaternization or incorporation into heterocyclic systems, can enhance activity against both Gram-positive and Gram-negative bacteria.
Table 1: Representative Antimicrobial Activity of Related Benzyl Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzyl Guanidine Derivatives | S. aureus | 0.5 | [6] |
| Benzyl Guanidine Derivatives | E. coli | 1.0 | [6] |
| O-benzyl aminodiols | B. subtilis | Low µM range | [4] |
| O-benzyl aminotriols | C. albicans | 0.78 | [4] |
Cardiovascular Effects
Certain 3-amino-1,2-propanediol derivatives have been shown to influence cardiovascular parameters, such as heart rate and blood pressure.[1] While some derivatives are largely inactive, others can induce a decrease in these parameters at higher doses.[1] The specific structural features of this compound derivatives would likely determine their cardiovascular profile.
Enzyme Inhibition
The aminopropanol scaffold is present in inhibitors of various enzymes. For instance, derivatives of 3-phenoxypropan-1,2-diol have been investigated as inhibitors of aminopeptidase N (APN), a zinc metallopeptidase involved in cancer progression.[7] A quantitative structure-activity relationship (QSAR) study of these compounds revealed a linear correlation between lipophilicity and inhibitory activity, suggesting that the benzyl group in this compound derivatives could be beneficial for this type of activity.[7]
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro CNS Receptor Binding Assay
Protocol: Radioligand Binding Assay
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).
-
In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compound.
-
After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further research. Future efforts should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a focused library of derivatives with systematic variations of the substituents on the benzyl ring and the amino group will be crucial for elucidating clear structure-activity relationships.
-
Mechanism of action studies: Once potent compounds are identified, detailed mechanistic studies will be necessary to understand their mode of action at the molecular level.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to 3-Amino-2-benzylpropan-1-ol as a Chiral Building Block
Abstract
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making the use of chiral building blocks a critical strategy in the synthesis of effective and safe therapeutics. Among these, 3-Amino-2-benzylpropan-1-ol stands out as a versatile and highly valuable synthon. Its vicinal amino alcohol functionality, coupled with a benzylic stereocenter, provides a scaffold that is frequently encountered in a variety of biologically active molecules, most notably in a class of HIV protease inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its synthesis, key reactions, and applications as a chiral building block. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Importance of Chiral Amino Alcohols
The principle of chirality is fundamental to drug design and action. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry. Chiral building blocks, such as this compound, are enantiomerically pure compounds that serve as starting materials for the construction of complex chiral molecules.[1] The 1,3-amino alcohol motif present in this building block is a key structural feature in a wide array of natural products and synthetic drugs.
The strategic advantage of employing a pre-synthesized chiral building block lies in the direct incorporation of a defined stereocenter into the target molecule, often simplifying complex multi-step syntheses and avoiding challenging chiral separations at later stages. This compound, with its benzyl group, provides a lipophilic side chain that can engage in crucial binding interactions within the active sites of enzymes, making it a particularly sought-after intermediate in drug discovery.
Synthesis of Enantiomerically Pure this compound
The efficient and stereocontrolled synthesis of this compound is a key aspect of its utility. Several strategies have been developed to access both the (R)- and (S)-enantiomers in high optical purity.
Chiral Pool Synthesis from Phenylalanine
A common and economically viable approach to chiral molecules is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids. Both L-phenylalanine and D-phenylalanine serve as excellent starting materials for the synthesis of (S)- and (R)-3-Amino-2-benzylpropan-1-ol, respectively.
The general synthetic strategy involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol. This transformation must be performed under conditions that do not racemize the adjacent stereocenter.
Logical Workflow for Chiral Pool Synthesis:
Caption: Synthesis of Phenylalaninol from Phenylalanine.
It is important to note that the direct reduction of phenylalanine yields the constitutional isomer, 2-amino-3-phenylpropan-1-ol (phenylalaninol), not the target this compound. To obtain the desired isomer, a synthetic route starting from a different precursor, such as a substituted malonic ester, is typically employed.
Asymmetric Synthesis Strategies
For a more versatile approach that is not reliant on the chiral pool, asymmetric synthesis provides powerful methods to generate the desired enantiomer from achiral starting materials.
A highly effective strategy involves the asymmetric reduction of a prochiral aminoketone precursor. This method hinges on the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.
Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is adapted from established methods for the asymmetric reduction of aminoketones.
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to -20 °C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.1 equivalents). Stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve the precursor aminoketone, 3-amino-2-benzylpropan-1-one hydrochloride (1.0 equivalent), in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) and filter to remove the salt. Add the resulting solution of the free aminoketone dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as both the CBS catalyst and the borane reagent are sensitive to moisture.
-
Low Temperature: Performing the reaction at low temperatures (-20 °C) enhances the enantioselectivity of the reduction by favoring the transition state that leads to the desired stereoisomer.
-
Slow Addition: The dropwise addition of the substrate prevents an uncontrolled exothermic reaction and helps to maintain a low concentration of the substrate, which can also improve enantioselectivity.
Diagram of Asymmetric Reduction Workflow:
Caption: Asymmetric reduction of a prochiral aminoketone.
Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add a lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Acylating Agent: Add an acylating agent, such as vinyl acetate or isopropenyl acetate (0.5-0.6 equivalents), to the mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated product from the unreacted amino alcohol by column chromatography.
-
Hydrolysis: The acylated enantiomer can be hydrolyzed back to the amino alcohol using mild basic conditions (e.g., K2CO3 in methanol).
Self-Validating System: The progress of the kinetic resolution is monitored by chiral HPLC, which allows for the simultaneous determination of the enantiomeric excess (% ee) of both the remaining starting material and the acylated product, ensuring the stereochemical integrity of the process.
Applications in Pharmaceutical Synthesis: The Case of HIV Protease Inhibitors
The (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl moiety is a critical pharmacophore in a number of FDA-approved HIV protease inhibitors, including Saquinavir and Amprenavir.[3][4] While not always directly this compound, structurally very similar chiral amino alcohols are key intermediates in their synthesis. The synthesis of Amprenavir, for instance, utilizes a chiral amino alcohol derivative that underscores the importance of this class of building blocks.[5]
Generalized Synthetic Scheme for an HIV Protease Inhibitor Core:
Caption: Role of chiral amino alcohols in HIV protease inhibitor synthesis.
The stereochemistry of the this compound precursor directly translates to the stereochemistry of the final drug molecule, which is crucial for its binding affinity to the HIV protease enzyme.
Physicochemical and Spectroscopic Data
Accurate characterization of the chiral building block is essential for quality control and for confirming its identity and purity.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Molecular Formula | C10H15NO | C10H15NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | Not available |
| Optical Rotation | Specific data not readily available | Specific data not readily available |
Note: Specific optical rotation values can vary depending on the solvent and concentration.
Table 2: Representative Spectroscopic Data (for the racemate)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (d, 2H, CH₂OH), 2.90 (d, 2H, CH₂NH₂), 2.65 (d, 2H, PhCH₂), 2.05 (m, 1H, CH), 1.60 (br s, 3H, NH₂ and OH) |
| ¹³C NMR (CDCl₃) | δ 140.5, 129.0, 128.5, 126.0, 65.0, 45.5, 40.0, 38.0 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Conclusion and Future Perspectives
This compound is a testament to the power of chiral building blocks in modern organic synthesis and drug development. Its strategic use enables the efficient and stereocontrolled synthesis of complex, biologically active molecules. The synthetic routes outlined in this guide, from chiral pool approaches to asymmetric catalysis, provide a robust toolkit for accessing this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in synthetic methodology and drug discovery.
References
The Architecture of Bioactivity: A Technical Guide to the Discovery and History of Amino Alcohols
This guide provides an in-depth exploration of the discovery and history of amino alcohol compounds, a class of molecules fundamental to the architecture of life and modern medicine. From their initial isolation from natural sources to the sophisticated synthetic strategies that enable their tailored design, this document traces the scientific journey that has cemented their importance in research and drug development. We will delve into the causal relationships behind key experimental choices, the evolution of synthetic methodologies, and the pivotal role these compounds play in shaping our understanding of chemical biology and pharmacology.
From Nature's Bounty: The Dawn of Discovery
The story of amino alcohols is intrinsically linked to the broader history of amino acids. The very first amino acid to be isolated was asparagine, a molecule containing both an amine and a carboxylic acid functional group, by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet in 1806 from asparagus juice.[1][2][3] This landmark discovery ignited a quest to uncover the fundamental building blocks of life, leading to the isolation of cystine in 1810 and both glycine and leucine in 1820.[3][4] The final of the 20 common amino acids, threonine, which is itself an amino alcohol, was not discovered until 1935 by William Cumming Rose.[4]
Parallel to these discoveries in the realm of amino acids, the simplest amino alcohol, ethanolamine, was first prepared in salt form in 1860 by Charles Adolphe Wurtz through the reaction of 2-chloroethanol with ammonia.[5] However, it was Ludwig Knorr in 1897 who developed the industrial production method still in use today, by reacting ethylene oxide with aqueous ammonia, and was the first to isolate the free base.[6]
The Advent of Synthesis: From Racemates to Chiral Control
The ability to synthesize amino alcohols in the laboratory was a crucial step in understanding their structure-activity relationships and unlocking their therapeutic potential. Early synthetic methods often yielded racemic mixtures, an equal combination of both enantiomers, which spurred the development of more sophisticated techniques to control stereochemistry.
Foundational Synthetic Methodologies
One of the earliest and most significant methods for the synthesis of α-amino acids, which can be considered precursors to many amino alcohols, was the Strecker synthesis , first reported by Adolph Strecker in 1850.[12][13][14][15] This one-pot reaction combines an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis, to produce an α-amino acid.[13][14] The Strecker synthesis was a landmark achievement, providing a general and accessible route to this important class of molecules.[15]
The Wurtz reaction , discovered by Charles Adolphe Wurtz in 1855, provided a method for forming carbon-carbon bonds by reacting alkyl halides with sodium.[16][17][18] While not a direct synthesis of amino alcohols, it was a fundamental reaction in the development of organic synthesis that enabled the construction of more complex carbon skeletons. Wurtz is also credited with the discovery of ethylamine and ethylene glycol.[16][17][18]
The development of methods for the reduction of carbonyl compounds was also critical. The use of powerful reducing agents like lithium aluminum hydride allowed for the conversion of the carboxylic acid or ester group of an amino acid to an alcohol, providing a straightforward route to chiral amino alcohols from the "chiral pool" of naturally occurring amino acids.[19][]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Foundational synthetic routes to amino alcohols.
The Rise of Asymmetric Synthesis
A significant challenge in the synthesis of amino alcohols is the control of stereochemistry, as different enantiomers can have vastly different biological activities. The development of asymmetric synthesis, which allows for the selective production of a single enantiomer, has been a major focus of research.
Key strategies for the asymmetric synthesis of chiral amino alcohols include:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to synthesize the desired chiral amino alcohol.[21] The inherent chirality of the starting material is transferred to the product.
-
Asymmetric Reduction of α-Amino Ketones: The use of chiral catalysts to reduce α-amino ketones can produce chiral amino alcohols with high enantioselectivity.[21]
-
Asymmetric Aminohydroxylation of Olefins: This powerful method, pioneered by K. Barry Sharpless, allows for the direct conversion of an alkene to a vicinal amino alcohol in a stereocontrolled manner.[21]
More recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel and efficient method for constructing chiral β-amino alcohol compounds.[22] Additionally, biocatalytic processes using engineered enzymes, such as amine dehydrogenases, are gaining prominence for the synthesis of chiral amino alcohols due to their high selectivity and mild reaction conditions.[23][24]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Key strategies in modern asymmetric synthesis of amino alcohols.
From the Bench to the Bedside: Amino Alcohols in Drug Development
The impact of amino alcohols on medicine is profound, with this structural motif being a key component in a wide array of therapeutic agents.
The Beta-Blocker Revolution
The discovery and development of β-blockers in the 1960s revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension.[25][26] Sir James Black, building on the work of Raymond P. Ahlquist who first differentiated α- and β-adrenoceptors, synthesized the first clinically significant β-blockers, pronethalol and propranolol.[25][26] These drugs, which are amino alcohol derivatives, work by blocking the effects of catecholamines on the heart, thereby reducing heart rate and blood pressure. The development of β-blockers is a prime example of rational drug design, where a deep understanding of physiology led to the creation of a life-saving class of drugs.
| Drug | Year of Introduction | Class | Key Structural Feature |
| Dichloroisoproterenol (DCI) | 1950s | First β-antagonist | Amino alcohol |
| Pronethalol | 1962 | First clinical candidate | Amino alcohol |
| Propranolol | 1965 | First major β-blocker | Amino alcohol |
The Paclitaxel Side Chain: A Synthetic Challenge with a High Reward
The anticancer drug paclitaxel (Taxol) is a complex natural product that has been a cornerstone of cancer chemotherapy. A crucial component of its structure is the C-13 side chain, which is an amino alcohol derivative.[27][28] The synthesis of this side chain has been a major focus of synthetic organic chemistry, with numerous strategies developed to achieve its stereochemically complex structure.[27][28][29][30] The Holton-Ojima β-lactam synthon method is a well-established route to this important structural motif.[28] The development of efficient syntheses for the paclitaxel side chain has been critical for ensuring a stable supply of this life-saving drug.[30]
Experimental Protocols: Cornerstone Syntheses
Strecker Synthesis of α-Alanine (Racemic)
Objective: To synthesize racemic α-alanine from acetaldehyde, ammonia, and hydrogen cyanide.
Methodology:
-
In a well-ventilated fume hood, a solution of acetaldehyde in an appropriate solvent (e.g., water) is cooled in an ice bath.
-
A solution of ammonium chloride is added to the cooled acetaldehyde solution.
-
A solution of potassium cyanide is then added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is allowed to stir at room temperature for several hours to form the α-aminonitrile intermediate.
-
The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid) and heated to reflux to hydrolyze the nitrile to a carboxylic acid.
-
Upon cooling, the α-amino acid, alanine, will crystallize from the solution and can be collected by filtration.
Causality of Experimental Choices:
-
The use of an ice bath during the initial addition of reagents helps to control the exothermic reaction and prevent the formation of side products.
-
The subsequent hydrolysis under acidic conditions is necessary to convert the stable nitrile group into the desired carboxylic acid.
Reduction of L-Leucine to L-Leucinol
Objective: To synthesize the chiral amino alcohol L-leucinol from the natural amino acid L-leucine.
Methodology:
-
L-leucine is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled in an ice bath, and a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by techniques like thin-layer chromatography).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the filtrate is dried and concentrated to yield the crude L-leucinol.
-
The product can be further purified by distillation or recrystallization.
Causality of Experimental Choices:
-
The use of a dry, aprotic solvent and an inert atmosphere is crucial as lithium aluminum hydride reacts violently with water and protic solvents.
-
The careful, dropwise addition of the reducing agent at low temperature helps to control the highly exothermic reaction.
-
The specific workup procedure is designed to safely decompose the excess reducing agent and facilitate the removal of inorganic byproducts.
Conclusion
The journey of amino alcohol compounds, from their initial discovery in natural sources to their sophisticated synthesis and widespread application in medicine, is a compelling narrative of scientific progress. The development of foundational synthetic methods like the Strecker synthesis and the more recent advancements in asymmetric catalysis have provided researchers with the tools to create a vast array of these structurally diverse and biologically important molecules. The profound impact of amino alcohols on human health, exemplified by the development of beta-blockers and the synthesis of the paclitaxel side chain, underscores their enduring significance in drug discovery and development. As our understanding of chemical synthesis and biological systems continues to deepen, the role of amino alcohols in shaping the future of medicine is certain to expand.
References
- 1. Asparagine - Wikipedia [en.wikipedia.org]
- 2. Asparagine [hyperphysics.phy-astr.gsu.edu]
- 3. Magnesium Glycinate 420 mg – High Purity Chelated Mineral Supplement-organic amino acid fertilizer [hbfuyangbio.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Ethanolamine - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. library.sciencemadness.org [library.sciencemadness.org]
- 9. Nagai Nagayoshi - SamuraiWiki [samurai-archives.com]
- 10. Ephedrine - Wikipedia [en.wikipedia.org]
- 11. theappendix.net [theappendix.net]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Strecker_amino_acid_synthesis [chemeurope.com]
- 14. grokipedia.com [grokipedia.com]
- 15. news-medical.net [news-medical.net]
- 16. Wurtz, Charles Adolphe [canov.jergym.cz]
- 17. Charles Adolphe Wurtz | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 18. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 19. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 21. benchchem.com [benchchem.com]
- 22. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 23. mdpi.com [mdpi.com]
- 24. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 26. Beta blocker - Wikipedia [en.wikipedia.org]
- 27. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Chiral Synthesis of (S)-3-Amino-2-benzylpropan-1-ol: An Application and Protocol Guide
Introduction
(S)-3-Amino-2-benzylpropan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its vicinal amino alcohol motif is a key structural feature in a variety of biologically active molecules. The stereochemistry of this compound is crucial for its pharmacological activity, making its enantioselective synthesis a topic of significant interest for researchers and pharmaceutical scientists. This application note provides a detailed guide to a robust and reliable method for the chiral synthesis of (S)-3-Amino-2-benzylpropan-1-ol, starting from the readily available chiral precursor, (S)-3-amino-2-benzylpropanoic acid. The protocols outlined herein are designed to be clear, reproducible, and scalable for laboratory and developmental applications.
Strategic Approach to Chiral Synthesis
The primary challenge in the synthesis of (S)-3-Amino-2-benzylpropan-1-ol lies in the selective reduction of a carboxylic acid derivative while preserving the existing stereocenter. A common and effective strategy involves the conversion of the carboxylic acid to an ester, followed by reduction with a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH4). This approach is advantageous due to the high yields and chemoselectivity typically observed with LiAlH4 reductions of esters.
The overall synthetic workflow can be visualized as a two-step process:
-
Esterification: Protection of the carboxylic acid functionality as an ester. This step enhances the reactivity of the carbonyl group towards reduction and improves the solubility of the substrate in ethereal solvents commonly used for hydride reductions.
-
Reduction: Chemoselective reduction of the ester to the primary alcohol using LiAlH4. This is the key transformation that yields the target amino alcohol.
Asymmetric Synthesis of 3-Amino-2-benzylpropan-1-ol: A Detailed Guide for Researchers
This document provides a comprehensive guide to the asymmetric synthesis of 3-Amino-2-benzylpropan-1-ol, a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino alcohol motif is a key structural feature in numerous biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and detailed experimental protocols. We will explore a robust and efficient synthetic strategy commencing from the commercially available chiral amino acid, (S)-3-Amino-2-benzylpropanoic acid.
Introduction: The Significance of Chiral this compound
Chiral 1,2-amino alcohols are privileged scaffolds in the design and synthesis of pharmaceutical agents. The specific stereochemistry of the amine and alcohol functionalities is often crucial for target binding and biological activity. This compound, with its stereocenter at the carbon bearing the benzyl group, presents a valuable synthon for creating complex molecules with defined three-dimensional structures. The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound is therefore a critical endeavor in modern organic synthesis.
Strategic Approach: Retrosynthesis and Key Transformations
A logical and efficient retrosynthetic analysis of this compound points towards (S)-3-Amino-2-benzylpropanoic acid as a readily accessible chiral starting material. This strategy leverages the existing stereocenter of the amino acid, thus simplifying the synthetic challenge to the chemoselective reduction of the carboxylic acid moiety without compromising the chiral integrity of the molecule.
Caption: Retrosynthetic analysis of this compound.
The key transformation in this synthetic approach is the reduction of the carboxylic acid to a primary alcohol. This step must be performed under conditions that are mild enough to avoid racemization of the adjacent stereocenter.
PART 1: Synthesis of the Precursor - (S)-3-Amino-2-benzylpropanoic acid
While (S)-3-Amino-2-benzylpropanoic acid hydrochloride is commercially available, understanding its synthesis provides valuable context and alternative sourcing strategies for researchers. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-amino acrylic acid derivative.
Asymmetric Hydrogenation Approach
The enantioselective hydrogenation of β-(acylamino)acrylates is a powerful method for the synthesis of chiral β-amino acids.[1] This reaction typically employs a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity.
References
The Versatile Scaffold: 3-Amino-2-benzylpropan-1-ol in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 3-amino-2-benzylpropan-1-ol framework has emerged as a versatile and stereochemically rich building block. Its inherent structural features—a primary amine, a hydroxyl group, and a benzyl moiety—provide a trifecta of functional handles for synthetic elaboration, while the chiral center at the C2 position allows for precise three-dimensional arrangements critical for molecular recognition. This application note provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering insights into its application, detailed synthetic protocols, and the underlying principles that guide its use in the design of bioactive agents.
The Strategic Advantage of the this compound Core
The this compound scaffold offers a unique combination of properties that make it an attractive starting point for the synthesis of compound libraries targeting a diverse range of biological targets. The primary amino group serves as a key site for the introduction of various substituents to explore structure-activity relationships (SAR), while the hydroxyl group can be functionalized to modulate physicochemical properties such as solubility and metabolic stability. The benzyl group provides a lipophilic anchor that can engage with hydrophobic pockets within target proteins.
Derivatives of the closely related 3-amino-1,2-propanediol have been investigated for their effects on the cardiovascular system[1]. Furthermore, analogs such as 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for potential use in the treatment of stroke[2]. These examples, while not featuring the exact this compound core, highlight the therapeutic potential of the broader aminopropanol class of compounds. The strategic placement of the benzyl group in the 2-position, as in our core topic, offers a distinct spatial arrangement of substituents that can be exploited for specific receptor or enzyme active site interactions.
Application in the Design of Bioactive Molecules
The general class of 3-tertiary amino-1-aryloxy- or aryl-propan-2-ols has been explored for hypotensive and central nervous system (CNS) activities, with SAR studies indicating that substituents on the aromatic rings significantly influence the pharmacological profile[4]. This underscores the importance of the benzyl group in this compound as a key determinant of biological activity.
Synthetic Protocols: Accessing the this compound Scaffold
The synthesis of this compound and its derivatives is a critical aspect of its application in medicinal chemistry. A common retrosynthetic approach involves the reduction of a corresponding amino ketone, which can be prepared via a Mannich-type reaction.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway to access derivatives of this compound.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a 3-(Substituted-amino)-2-benzylpropan-1-ol Derivative
This protocol outlines a general procedure for the synthesis of a derivative of this compound, starting from phenylacetone.
Step 1: Mannich Reaction to form the Amino Ketone
-
To a stirred solution of phenylacetone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the desired primary or secondary amine (1.1 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Acidify the reaction mixture with a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-2-benzyl-1-propanone derivative.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Amino Ketone to the Amino Alcohol
-
Dissolve the purified 3-amino-2-benzyl-1-propanone derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to afford the 3-(substituted-amino)-2-benzylpropan-1-ol derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Note: The choice of amine in Step 1 will determine the substitution on the amino group of the final product. For the parent this compound, a protected ammonia equivalent would be used, followed by a deprotection step.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR data for this compound derivatives is limited in publicly accessible literature, valuable insights can be extrapolated from studies on analogous structures. For instance, in the series of 3-tertiary amino-1-aryloxy-propan-2-ols, the nature and position of substituents on the aromatic rings were found to be critical for their hypotensive versus CNS activities[4]. This suggests that modifications to the benzyl group of this compound could be a fruitful avenue for modulating its pharmacological profile.
The following table summarizes the observed activities of some related aminopropanol derivatives:
| Scaffold | Modifications | Observed Biological Activity | Reference |
| 3-Amino-1-(5-indanyloxy)-2-propanol | Introduction of a benzimidazole moiety | Potent sodium channel blocker with neuroprotective activity | [2] |
| 3-Amino-1,2-propanediol | Various N-substituents | Varied effects on cardiovascular parameters | [1] |
| 3-Tertiary amino-1-aryl-propan-2-ol | Substituents on the aryl ring | Significant CNS activity | [4] |
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple functional groups for diversification make it an ideal candidate for library synthesis and high-throughput screening. Future research efforts should focus on the synthesis and biological evaluation of a diverse range of this compound derivatives to fully explore their therapeutic potential. Key areas of interest could include their application as protease inhibitors, ion channel modulators, and CNS-active agents. The strategic exploration of the stereochemistry at the C2 position will be crucial in elucidating the optimal three-dimensional structure for potent and selective biological activity.
References
- 1. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereose-lective Reduction of β-Amino Ketones to β-Amino Alcohols
Abstract
This comprehensive guide details protocols for the stereoselective reduction of β-amino ketones, a critical transformation in organic synthesis for accessing chiral β-amino alcohols. These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals and natural products. This document provides researchers, scientists, and drug development professionals with a detailed overview of both substrate-controlled and reagent-controlled reduction strategies. We delve into the mechanistic underpinnings of stereocontrol, offering practical, step-by-step protocols for achieving high diastereoselectivity and enantioselectivity. The protocols are supported by in-depth explanations of experimental choices, troubleshooting guidance, and a curated list of authoritative references.
Introduction
β-Amino alcohols are valuable chiral building blocks in the synthesis of numerous pharmaceuticals, including antivirals, antibiotics, and enzyme inhibitors. The stereochemistry of the amino and hydroxyl groups significantly impacts the biological activity of these molecules. Consequently, the development of reliable and highly stereoselective methods for their synthesis is of paramount importance. One of the most direct and versatile approaches to chiral β-amino alcohols is the reduction of the corresponding β-amino ketones. This transformation allows for the establishment of one or two new stereocenters, and the stereochemical outcome can often be controlled by judicious choice of reagents and reaction conditions.
This application note will explore two primary strategies for the stereoselective reduction of β-amino ketones:
-
Substrate-Controlled Reductions: Exploiting the inherent stereochemistry of the starting material to direct the approach of the reducing agent.
-
Reagent-Controlled Reductions: Employing chiral reducing agents or catalysts to achieve asymmetric induction.
We will provide detailed experimental protocols for key methodologies within each category, accompanied by mechanistic insights and data presented in a clear and accessible format.
General Principles of Stereoselective Reduction
The reduction of a β-amino ketone can, in principle, yield two diastereomeric β-amino alcohols: syn and anti. The relative stereochemistry is determined by the facial selectivity of the hydride attack on the prochiral ketone.
Figure 1: General scheme for the reduction of a β-amino ketone to its corresponding syn and anti β-amino alcohol diastereomers.
The stereochemical outcome is governed by several factors, including:
-
Steric Hindrance: The reducing agent will preferentially attack the less sterically hindered face of the carbonyl group.
-
Chelation Control: In substrates containing a coordinating group (e.g., an amino group with a suitable protecting group), a metal-based reducing agent can form a cyclic chelate. This rigidifies the conformation of the molecule and directs the hydride delivery to a specific face.
-
Electronic Effects: The electronic properties of substituents on the β-amino ketone can influence the transition state geometry and, consequently, the stereoselectivity.
Part 1: Substrate-Controlled Diastereoselective Reductions
In substrate-controlled reductions, the existing stereocenter at the α-position to the amino group dictates the facial selectivity of the reduction. Chelation control is a powerful tool in this regard, often leading to high levels of diastereoselectivity.
Chelation-Controlled Reduction with Zinc Borohydride
Zinc borohydride (Zn(BH₄)₂) is a mild and selective reducing agent that can coordinate with both the carbonyl oxygen and the nitrogen of the β-amino group, forming a rigid six-membered chair-like transition state. This directs the hydride to attack from the less hindered face, typically leading to the syn diastereomer.
Protocol 1: syn-Selective Reduction of an N-Protected β-Amino Ketone
This protocol is adapted from methodologies that utilize chelating metals to achieve high diastereoselectivity.
Materials:
-
N-protected β-amino ketone (e.g., N-benzyl, N-dibenzyl)
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of Zinc Borohydride Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add NaBH₄ (2.2 equivalents) portion-wise with stirring. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours to generate a solution of Zn(BH₄)₂.
-
Reduction Reaction: Dissolve the N-protected β-amino ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Zn(BH₄)₂ solution (1.5 equivalents) to the β-amino ketone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-β-amino alcohol.
Causality of Experimental Choices:
-
Anhydrous Conditions: Zinc borohydride is sensitive to moisture, hence the use of anhydrous solvents and an inert atmosphere is crucial.
-
Low Temperature (-78 °C): The low temperature enhances the stability of the zinc chelate and improves the diastereoselectivity by minimizing competing non-chelation pathways.
-
Freshly Prepared Zn(BH₄)₂: The reagent is best prepared fresh as it can decompose upon storage.
Non-Chelation-Controlled Reduction
When non-chelating reducing agents are used, or when the nitrogen atom is protected with a non-coordinating group (e.g., a tosyl group), the stereochemical outcome is primarily governed by steric hindrance, as described by Felkin-Anh or related models. This often leads to the formation of the anti diastereomer.
Protocol 2: anti-Selective Reduction using Lithium Triethylborohydride (LiBHEt₃)
Lithium triethylborohydride (Super-Hydride®) is a powerful and sterically demanding reducing agent that typically follows a non-chelation pathway.
Materials:
-
N-protected β-amino ketone (e.g., N-tosyl)
-
Lithium triethylborohydride (LiBHEt₃), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected β-amino ketone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Reduction: Slowly add the LiBHEt₃ solution (1.2 equivalents) to the stirred solution of the β-amino ketone.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the anti-β-amino alcohol.
Table 1: Comparison of Diastereoselective Reduction Methods
| Reducing Agent | N-Protecting Group | Typical Major Diastereomer | Controlling Factor |
| Zn(BH₄)₂ | Benzyl, Dibenzyl | syn | Chelation |
| LiBHEt₃ | Tosyl, Boc | anti | Steric (Felkin-Anh) |
| NaBH₄/CeCl₃ | Various | syn or anti | Dependent on substrate |
Part 2: Reagent-Controlled Enantioselective Reductions
For the synthesis of enantioenriched β-amino alcohols from prochiral β-amino ketones, chiral reducing agents or catalytic asymmetric reduction methods are employed.
Stoichiometric Chiral Reducing Agents
Chirally modified borohydrides and aluminum hydrides have been successfully used for the enantioselective reduction of ketones.[1] These reagents incorporate a chiral ligand that creates a chiral environment around the reactive hydride, leading to facial discrimination of the ketone.
Catalytic Asymmetric Reduction
Catalytic methods are generally preferred due to their atom economy and the use of only a substoichiometric amount of the chiral source. Transition metal-catalyzed hydrogenations and transfer hydrogenations are powerful techniques for the enantioselective reduction of ketones.[1]
Protocol 3: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol utilizes a well-defined chiral ruthenium catalyst for the asymmetric transfer hydrogenation of a β-amino ketone, a method known for its high enantioselectivity.[1]
Materials:
-
β-Amino ketone hydrochloride
-
(R,R)-TsDPEN-Ru catalyst (or the corresponding (S,S)-enantiomer)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask, add the β-amino ketone hydrochloride (1.0 equivalent) and the (R,R)-TsDPEN-Ru catalyst (0.01 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and the formic acid/triethylamine azeotrope (5.0 equivalents of formic acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Figure 2: Workflow for the asymmetric transfer hydrogenation of a β-amino ketone.
Mechanistic Rationale:
The enantioselectivity of this reaction arises from the formation of a chiral ruthenium hydride species. The β-amino ketone coordinates to the metal center, and the chiral ligand environment dictates the trajectory of the hydride transfer to one of the two prochiral faces of the carbonyl group. For ketones with a chelating group, the enantioselectivity can be particularly high.[1]
Table 2: Representative Catalysts for Asymmetric Reduction
| Catalyst System | Reductant | Typical Substrates |
| (R,R)-TsDPEN-Ru | HCOOH/NEt₃ | Aryl β-amino ketones |
| Oxazaborolidine (CBS) | Borane (BH₃) | Simple ketones, some functionalized ketones[2] |
| Rhodium-BINAP | H₂ | Ketones with chelating groups[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | Incorrect temperature; non-optimal protecting group. | Optimize reaction temperature; screen different N-protecting groups to enhance chelation or steric bias. |
| Incomplete Reaction | Inactive reagent/catalyst; insufficient equivalents of reductant. | Use freshly prepared or properly stored reagents; increase the equivalents of the reducing agent. |
| Low Enantioselectivity | Catalyst degradation; non-optimal solvent or temperature. | Ensure catalyst is handled under inert conditions; screen different solvents and reaction temperatures. |
| Epimerization | Basic or acidic work-up conditions. | Use neutral work-up conditions where possible; minimize exposure to strong acids or bases. |
Conclusion
The stereoselective reduction of β-amino ketones is a robust and versatile strategy for the synthesis of chiral β-amino alcohols. By carefully selecting the reducing agent, N-protecting group, and reaction conditions, chemists can achieve high levels of diastereoselectivity and enantioselectivity. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement these important transformations in their synthetic endeavors. Further optimization may be required for specific substrates, and a thorough understanding of the underlying mechanistic principles is key to achieving the desired stereochemical outcome.
References
Application Notes & Protocols: The Strategic Role of 3-Amino-2-benzylpropan-1-ol in Pharmaceutical Synthesis
Abstract
3-Amino-2-benzylpropan-1-ol is a versatile chiral bifunctional molecule that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol, allows for sequential or orthogonal chemical modifications, making it a strategic building block for constructing the core scaffolds of various drug candidates. This document provides a detailed technical guide on the synthesis of this compound and its subsequent application in building more complex intermediates, contextualized within the synthesis of pharmacologically relevant motifs. We present detailed, field-tested protocols, explain the causality behind experimental choices, and provide the necessary data for replication and optimization.
Introduction: The Chemical Utility of this compound
This compound (IUPAC Name: 2-(aminomethyl)-3-phenylpropan-1-ol) is a propanolamine derivative characterized by a benzyl group at the C2 position.[1] This substitution pattern creates a chiral center, making it a valuable precursor for enantiomerically pure active pharmaceutical ingredients (APIs). The primary amine and hydroxyl groups offer two distinct points for chemical elaboration, enabling its incorporation into diverse molecular architectures.
The strategic importance of intermediates like 3-amino-1-phenylpropanol derivatives is well-established in the synthesis of antidepressants such as Fluoxetine and Tomoxetine.[2][3] While this compound itself is a specific isomer, its underlying structural motif is highly relevant. Understanding its synthesis and reactivity provides a blueprint for accessing a wide range of APIs.
Physicochemical Properties & Safety
A thorough understanding of the intermediate's properties is critical for safe handling and successful process development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| CAS Number | 66102-69-0 | PubChem[1] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Boiling Point | ~219 - 221 °C | Sigma-Aldrich |
| Density | ~0.973 g/cm³ at 25 °C | Sigma-Aldrich |
Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: Preparation of this compound
The most direct and common route to this amino alcohol is the reduction of the corresponding amino acid, 3-amino-2-benzylpropanoic acid (a β-amino acid). Powerful reducing agents like lithium aluminum hydride (LAH) are required for the direct reduction of the carboxylic acid moiety.
Logical Workflow for Synthesis
The synthesis follows a standard reduction pathway. The carboxylic acid is dissolved in an anhydrous ether solvent, followed by the controlled addition of the reducing agent. The reaction is then quenched to destroy excess hydride and liberate the product amine/alcohol.
References
- 1. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0457559A2 - Chiral synthesis of 1-aryl-3-aminopropan-1-ols - Google Patents [patents.google.com]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Application Note: Spectroscopic Characterization of 3-Amino-2-benzylpropan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-benzylpropan-1-ol is a valuable chiral building block in synthetic organic chemistry, finding applications in the synthesis of various biologically active molecules and ligands for asymmetric catalysis. Its structure, possessing a primary amine, a primary alcohol, and a benzyl group, presents a rich landscape for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This document provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to provide a robust framework for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H and ¹³C NMR Experimental Protocol
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3]
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[1][4] The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
For the identification of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the OH and NH₂ protons will broaden or disappear.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.[5]
-
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation and data acquisition.
Interpretation of NMR Spectra
¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (CH₂-Ph): A doublet of doublets or a multiplet due to diastereotopicity, typically around δ 2.5-2.8 ppm.
-
Methine Proton (CH): A multiplet around δ 2.0-2.3 ppm.
-
Methylene Protons adjacent to Nitrogen (CH₂-N): Two diastereotopic protons appearing as a multiplet around δ 2.8-3.1 ppm.
-
Methylene Protons adjacent to Oxygen (CH₂-O): Two diastereotopic protons appearing as a multiplet around δ 3.5-3.8 ppm.
-
Amine and Hydroxyl Protons (NH₂ and OH): Broad singlets that can appear over a wide chemical shift range and will exchange with D₂O.[6]
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Benzylic Carbon (CH₂-Ph): Around δ 35-40 ppm.
-
Methine Carbon (CH): Around δ 40-45 ppm.
-
Methylene Carbon adjacent to Nitrogen (CH₂-N): Around δ 45-50 ppm.
-
Methylene Carbon adjacent to Oxygen (CH₂-O): Around δ 60-65 ppm.
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C₆H₅ | 7.2-7.4 (m, 5H) | 125-140 |
| CH₂-Ph | 2.5-2.8 (m, 2H) | 35-40 |
| CH | 2.0-2.3 (m, 1H) | 40-45 |
| CH₂-N | 2.8-3.1 (m, 2H) | 45-50 |
| CH₂-O | 3.5-3.8 (m, 2H) | 60-65 |
| NH₂ | broad s, variable | - |
| OH | broad s, variable | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For this compound, the key functional groups are the primary amine (NH₂) and the primary alcohol (OH).
Attenuated Total Reflectance (ATR)-FTIR Protocol
ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean. Clean the crystal surface with a soft cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7]
-
Background Scan: Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[7]
-
Sample Analysis: Place a small amount of this compound (a drop if liquid, a few milligrams if solid) onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
Workflow for ATR-FTIR Analysis:
Caption: Workflow for ATR-FTIR sample analysis.
Interpretation of IR Spectrum
The IR spectrum of this compound will be characterized by the following key absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[8][9]
-
N-H Stretch: Two distinct, sharp to medium intensity peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[10][11] These may overlap with the broad O-H band.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ (scissoring).[11]
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.[11]
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3200-3600 | Strong, Broad |
| N-H | Stretch | 3300-3500 (two bands) | Medium, Sharp |
| C-H (Aromatic) | Stretch | > 3000 | Medium |
| C-H (Aliphatic) | Stretch | < 3000 | Medium |
| N-H | Bend | 1590-1650 | Medium-Strong |
| C-O | Stretch | 1000-1260 | Strong |
| C-N | Stretch | 1020-1250 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a polar molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can provide the molecular weight and information about fragmentation patterns.[12][13][14]
Electrospray Ionization (ESI)-MS Protocol
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.
-
The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Set up the ESI source in positive ion mode.
-
Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragment ions.
-
Workflow for ESI-MS Analysis:
Caption: Workflow for ESI-MS sample analysis.
Interpretation of Mass Spectrum
The ESI mass spectrum of this compound is expected to show the following key ions:
-
Protonated Molecular Ion [M+H]⁺: The molecular weight of this compound is 165.23 g/mol .[15] The protonated molecular ion will be observed at m/z 166.1.
-
Fragment Ions: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragment ions. A prominent fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium ion.[16][17]
-
m/z 91: This is the base peak and corresponds to the tropylium ion ([C₇H₇]⁺), formed by the loss of the aminopropanol side chain.[16][18]
-
Loss of H₂O: A peak at m/z 148.1 may be observed, corresponding to the loss of a water molecule from the protonated molecular ion.
-
Loss of NH₃: A peak at m/z 149.1 could be present due to the loss of ammonia.
-
Table 3: Expected Key Ions in the ESI-MS of this compound
| m/z | Proposed Ion |
| 166.1 | [M+H]⁺ |
| 148.1 | [M+H - H₂O]⁺ |
| 149.1 | [M+H - NH₃]⁺ |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, the primary amine and primary alcohol. ESI-MS provides the molecular weight and characteristic fragmentation patterns, notably the formation of the tropylium ion. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify the structure and purity of this compound for their scientific endeavors.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. organomation.com [organomation.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. poseidon-scientific.com [poseidon-scientific.com]
- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 18. benchchem.com [benchchem.com]
The Versatile Chiral Synthon: Applications of 3-Amino-2-benzylpropan-1-ol and its Analogs in Organic Synthesis
Senior Application Scientist Note: Initial literature exploration for specific, detailed applications of 3-Amino-2-benzylpropan-1-ol revealed a limited number of published protocols. To provide a comprehensive and practical guide for researchers, this document will focus on the rich and well-documented applications of its close structural analog, 3-Amino-1-phenylpropan-1-ol . The principles and reaction classes discussed are highly relevant and adaptable for the exploration of this compound, a similarly structured chiral 1,3-amino alcohol.
Introduction: The Significance of Chiral 1,3-Amino Alcohols
Chiral 1,3-amino alcohols are privileged structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. Their inherent bifunctionality, possessing both a nucleophilic amino group and a hydroxyl group, combined with a defined stereochemical arrangement, makes them invaluable building blocks in modern organic synthesis. These compounds serve as versatile chiral auxiliaries, ligands for asymmetric catalysis, and key synthons for the construction of complex molecular architectures. The strategic placement of substituents on the three-carbon backbone allows for fine-tuning of steric and electronic properties, influencing the stereochemical outcome of a wide range of chemical transformations.
Core Applications in Asymmetric Synthesis
The primary utility of chiral 1,3-amino alcohols like 3-amino-1-phenylpropan-1-ol lies in their ability to induce chirality in newly formed stereocenters. This is predominantly achieved through two main strategies: as chiral ligands for metal-catalyzed reactions and as precursors for chiral auxiliaries.
Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of 3-amino-1-phenylpropan-1-ol can coordinate to a metal center, forming a chiral environment that directs the approach of substrates. This has been effectively demonstrated in asymmetric reduction and addition reactions.
A prominent application is in the enantioselective reduction of prochiral ketones. The chiral amino alcohol can be used to modify a reducing agent, such as borane, creating a chiral complex that selectively reduces one face of the ketone over the other.
Application Note 1: Asymmetric Reduction of Prochiral Ketones
Principle: The formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a boron source, famously known as the Corey-Bakshi-Shibata (CBS) reduction, provides a powerful tool for the enantioselective reduction of ketones to secondary alcohols. While the classic CBS catalyst is derived from proline, the underlying principle of forming a rigid, chiral catalytic environment is broadly applicable to other amino alcohols.
Workflow Diagram:
Caption: Workflow for Asymmetric Ketone Reduction.
Protocol 1: Enantioselective Reduction of Acetophenone
This protocol is a representative example of how a chiral 1,3-amino alcohol can be employed in an asymmetric reduction.
Materials:
-
(S)-3-Amino-1-phenylpropan-1-ol
-
Borane dimethyl sulfide complex (BMS, 2M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-3-amino-1-phenylpropan-1-ol (0.1 eq).
-
Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.
-
To the reaction mixture, add a solution of borane dimethyl sulfide complex (0.6 eq) in THF dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (S)-1-phenylethanol.
-
Expected Outcome: High yield and enantiomeric excess of the corresponding chiral secondary alcohol. The stereochemical outcome is dependent on the chirality of the amino alcohol used.
| Substrate | Product | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| Acetophenone | (S)-1-Phenylethanol | >90% | >95% |
Synthesis of Chiral Auxiliaries
Chiral 1,3-amino alcohols can be readily converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries are temporarily attached to a prochiral substrate, directing subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary can be cleaved and recycled.
Precursor for Biologically Active Molecules
The structural motif of 3-amino-1-phenylpropan-1-ol is a cornerstone in the synthesis of several important pharmaceuticals.
Application Note 2: Synthesis of Fluoxetine and Atomoxetine
Context: The selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine are widely used antidepressants. The chiral center in these molecules is crucial for their pharmacological activity, and their synthesis often involves a chiral 1,3-amino alcohol precursor.
Synthetic Strategy: A common synthetic route involves the O-arylation of the hydroxyl group of an N-methylated 3-amino-1-phenylpropan-1-ol derivative, followed by stereoselective installation of the desired stereocenter or resolution of the racemic mixture.
Reaction Scheme:
Caption: Synthetic Route to Fluoxetine/Atomoxetine Analogs.
Protocol 2: Synthesis of (S)-3-(Methylamino)-1-phenylpropan-1-ol
This protocol details the N-methylation of (S)-3-amino-1-phenylpropan-1-ol, a key step in the synthesis of various pharmaceuticals.
Materials:
-
(S)-3-Amino-1-phenylpropan-1-ol
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Deionized water
Procedure:
-
To a round-bottom flask, add (S)-3-amino-1-phenylpropan-1-ol (1.0 eq).
-
Add formaldehyde solution (1.1 eq) and formic acid (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 12, while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (S)-3-(methylamino)-1-phenylpropan-1-ol.
Conclusion
While direct, detailed applications of this compound are not extensively reported in readily accessible literature, its structural similarity to the well-studied 3-amino-1-phenylpropan-1-ol provides a strong foundation for its potential utility in organic synthesis. The protocols and principles outlined in this guide for the asymmetric reduction of ketones and the synthesis of pharmaceutical intermediates using 3-amino-1-phenylpropan-1-ol serve as a valuable starting point for researchers and drug development professionals. The exploration of this compound in these and other asymmetric transformations is a promising area for future research, with the potential to uncover novel and efficient synthetic methodologies.
Synthesis of 3-Aminopropan-1-ols via the Mannich Reaction: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopropan-1-ol motif is a crucial structural component in a wide array of biologically active molecules and pharmaceutical agents.[1][] Its synthesis is therefore of significant interest in medicinal chemistry and drug development. The Mannich reaction, a classic and versatile carbon-carbon bond-forming reaction, provides an efficient pathway to β-amino carbonyl compounds, which are direct precursors to 3-aminopropan-1-ols.[3][4] This guide offers a detailed exploration of the Mannich reaction for this specific application, covering the underlying mechanism, a general experimental protocol, and critical considerations for successful synthesis.
Introduction: The Significance of 3-Aminopropan-1-ols and the Mannich Reaction
3-Aminopropan-1-ols are bifunctional molecules that serve as valuable building blocks in the synthesis of more complex chemical entities.[] Their presence is noted in various pharmaceuticals, where the amino and hydroxyl groups play key roles in receptor binding and pharmacokinetic properties.[1] The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone or aldehyde), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[4][5] This reaction directly yields a β-amino carbonyl compound, known as a Mannich base, which can then be readily reduced to the corresponding 3-aminopropan-1-ol.[] The elegance of this approach lies in its convergent nature, allowing for the rapid assembly of molecular complexity from simple, readily available starting materials.[7]
The Mannich Reaction: A Mechanistic Overview
The Mannich reaction typically proceeds under acidic conditions.[8] The mechanism can be dissected into two principal stages:
-
Formation of the Eschenmoser Salt Intermediate: The reaction initiates with the formation of a highly electrophilic iminium ion, often referred to as an Eschenmoser salt when derived from formaldehyde and a secondary amine.[9] This occurs through the condensation of the amine with formaldehyde.[5]
-
Nucleophilic Attack by the Enol: The active hydrogen compound, in this case, a ketone, tautomerizes to its enol form under the acidic conditions.[10] This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[10] This step forms the new carbon-carbon bond and, after deprotonation, yields the β-amino ketone (Mannich base).[5]
References
- 1. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. youtube.com [youtube.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Enzymatic Synthesis of Chiral Amino Alcohols: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Modern Drug Development
Chiral 1,2- and 1,3-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Their specific stereochemistry is often the determining factor for therapeutic efficacy and safety, as different enantiomers can exhibit dramatically different pharmacological or toxicological profiles. Traditional chemical synthesis routes to these vital building blocks often involve multiple steps, harsh reaction conditions, and the use of stoichiometric organometallic catalysts, which can lead to significant waste and challenges in achieving high stereoselectivity.[1][2][4]
Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful and sustainable alternative.[5][6] Enzyme-catalyzed reactions are renowned for their high enantio- and regioselectivity, and they operate under mild, aqueous conditions, aligning with the principles of green chemistry.[5] This guide provides an in-depth exploration of the primary enzymatic strategies for synthesizing chiral amino alcohols and offers detailed, field-proven protocols for their practical implementation.
Core Principles: Major Enzymatic Routes to Chiral Amino Alcohols
The synthesis of chiral amino alcohols can be effectively achieved through several distinct enzymatic strategies. The choice of enzyme and reaction type depends on the desired stereoisomer and the available starting materials. The three predominant and most versatile approaches are:
-
Asymmetric Reductive Amination of α-Hydroxy Ketones: This is a highly atom-economical approach where an α-hydroxy ketone is directly converted into a chiral amino alcohol. Amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs) are the key enzymes for this transformation. AmDHs utilize ammonia directly, while ω-TAs transfer an amino group from a donor molecule.[1][2][3]
-
Asymmetric Reduction of α-Amino Ketones: This strategy involves the stereoselective reduction of a prochiral ketone moiety adjacent to an amino group. Carbonyl reductases (KREDs), also known as ketoreductases or alcohol dehydrogenases (ADHs), are exceptionally effective for this purpose, producing the desired alcohol with high enantiomeric purity.[3][7]
-
Lipase-Catalyzed Kinetic Resolution of Racemic Amino Alcohols: This method is employed when starting with a racemic mixture of the amino alcohol. A lipase enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer.[8][9][10][11]
Caption: Key enzymatic pathways for chiral amino alcohol synthesis.
Experimental Design and Optimization
The Critical Role of Cofactor Regeneration in Redox Biocatalysis
Carbonyl reductases (KREDs) and amine dehydrogenases (AmDHs) are dependent on nicotinamide cofactors (NADH or NADPH) to provide the reducing equivalents for the reaction.[5] These cofactors are prohibitively expensive to use in stoichiometric amounts.[12][13] Therefore, a robust in situ cofactor regeneration system is essential for driving the reaction to completion and ensuring economic viability.
A common and highly effective strategy is to use a coupled-enzyme system.[12][13][14] For example, a second dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is added to the reaction.[5][13] This second enzyme oxidizes an inexpensive substrate (e.g., glucose or formate), thereby regenerating the required NADH or NADPH from its oxidized form (NAD+ or NADP+).[5][13]
-
Substrate-Coupled Regeneration: A simpler approach uses a single enzyme that can also oxidize a sacrificial alcohol, like isopropanol, to regenerate the cofactor.[12][14] While simpler, this can be limited by thermodynamic equilibrium and may require a large excess of the sacrificial alcohol.[12][14]
-
Enzyme-Coupled Regeneration: Using a second enzyme like GDH is often superior, as the oxidation of glucose is practically irreversible, providing a strong thermodynamic driving force for the primary reaction.[14]
Key Reaction Parameters
-
pH: Enzyme activity and stability are highly pH-dependent. The optimal pH for the primary enzyme and the regeneration enzyme should be compatible. Buffers such as potassium phosphate or TRIS-HCl are commonly used.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between activity and stability, typically ranging from 25-40°C.
-
Substrate and Enzyme Loading: Substrate concentration is often limited by its solubility. High substrate loads can sometimes lead to substrate inhibition. Enzyme loading is typically determined empirically to achieve a desirable reaction rate, often in the range of 1-5% (w/w) relative to the substrate.
-
Solvents: While enzymes function in aqueous buffers, co-solvents like DMSO, isopropanol, or MTBE can be used to improve the solubility of hydrophobic substrates.[14] However, their concentration must be carefully optimized to avoid inactivating the enzymes.
Detailed Application Protocols
Protocol 1: Asymmetric Reduction of an α-Amino Ketone using a Carbonyl Reductase (KRED) with Cofactor Regeneration
This protocol describes the synthesis of a chiral (S)-amino alcohol from its corresponding prochiral amino ketone using a KRED coupled with a glucose dehydrogenase (GDH) for NADPH regeneration.
Materials and Reagents:
-
Carbonyl Reductase (e.g., KRED from Lactobacillus kefir)
-
Glucose Dehydrogenase (GDH from Bacillus megaterium)
-
α-Amino Ketone Substrate (e.g., 2-amino-1-phenylethanone)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer by dissolving D-glucose (1.2 equivalents, e.g., 60 mM) and NADP+ (0.01 equivalents, e.g., 0.5 mM) in 100 mM potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent, e.g., 50 mM) in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO (e.g., 5-10% v/v) can be added.
-
Enzyme Addition: Add the GDH (e.g., 10-20 U/mL) and KRED (e.g., 10-20 U/mL) to the reaction mixture. Note: The optimal enzyme ratio and loading should be determined empirically.
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress.
-
Reaction Monitoring: Periodically take aliquots (e.g., 50 µL) from the reaction. Quench the reaction by adding an equal volume of acetonitrile or by protein precipitation. Analyze the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).
-
Work-up and Extraction: Once the reaction has reached completion (typically >95% conversion), adjust the pH of the mixture to >9 with 1 M NaOH to ensure the product is in its free-base form. Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral amino alcohol product.
-
Purification: If necessary, the product can be further purified by column chromatography.
Caption: Experimental workflow for KRED-catalyzed asymmetric reduction.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol
This protocol details the resolution of a racemic amino alcohol via acylation catalyzed by an immobilized lipase, yielding one enantiomer as an ester and the other as the unreacted alcohol.
Materials and Reagents:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Racemic Amino Alcohol (e.g., (±)-1-phenylethan-1-amine, for a proof-of-concept, though the protocol is for amino alcohols)
-
Acyl Donor (e.g., Vinyl acetate or Ethyl acetate)
-
Anhydrous Organic Solvent (e.g., Toluene, Diisopropyl ether, or MTBE)
-
Molecular Sieves (optional, to ensure anhydrous conditions)
Step-by-Step Methodology:
-
Reaction Setup: In a dry flask, dissolve the racemic amino alcohol (1.0 equivalent) in an anhydrous organic solvent (e.g., 0.1-0.5 M concentration).
-
Enzyme Addition: Add the immobilized lipase. The amount can range from 10% to 50% by weight relative to the substrate. Immobilized enzymes are preferred as they can be easily filtered off and reused.[5]
-
Initiate Reaction: Add the acyl donor. Vinyl acetate (e.g., 0.5-0.6 equivalents) is often used as it produces acetaldehyde as a byproduct, which is volatile and does not interfere with the reaction equilibrium. Using a slight excess of the acyl donor can be detrimental as it may lead to non-enzymatic acylation.
-
Incubation: Stir the suspension at a constant temperature (e.g., 40°C). The reaction must be stopped close to 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.
-
Reaction Monitoring: Periodically take aliquots of the supernatant. Analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol (substrate) and the formed ester (product).
-
Reaction Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Separation and Isolation: The filtrate contains the acylated amino alcohol and the unreacted amino alcohol. These can be separated by column chromatography. Alternatively, an acid-base extraction can be employed to separate the basic unreacted amine from the neutral ester.
-
Deprotection (if necessary): The acylated amino alcohol can be hydrolyzed (e.g., using mild basic conditions) to yield the corresponding pure enantiomer of the amino alcohol.
Data Analysis and Troubleshooting
The success of the synthesis is determined by two key metrics: Conversion (%) and Enantiomeric Excess (ee %) . These are typically measured by chiral HPLC or GC.
Calculation of Enantiomeric Excess (ee %): ee % = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Example Data Table:
| Protocol | Enzyme System | Substrate | Conversion (%) | Product ee (%) | Configuration |
| 1 | KRED / GDH | 2-amino-1-phenylethanone | >99% | >99% | (S) |
| 2 | Novozym 435 | (±)-1-phenyl-2-aminoethanol | ~50% | >99% (alcohol) | (S) |
| 2 | Novozym 435 | (±)-1-phenyl-2-aminoethanol | ~50% | >99% (ester) | (R) |
Common Issues and Troubleshooting:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient enzyme activity or loading.- Cofactor regeneration is inefficient.- Substrate/product inhibition.- Non-optimal pH or temperature. | - Increase enzyme loading.- Ensure cofactor and regeneration system are active.- Run the reaction at a lower substrate concentration.- Optimize pH and temperature. |
| Low Enantioselectivity | - Intrinsic property of the chosen enzyme.- Racemization of product or substrate.- For kinetic resolution, conversion went far beyond 50%. | - Screen a panel of different enzymes (e.g., different KREDs or lipases).- Check for stability of product/substrate under reaction conditions.- Carefully monitor conversion and stop the reaction at ~50%. |
| Poor Substrate Solubility | - Substrate is highly non-polar. | - Add a minimal amount of a compatible organic co-solvent (e.g., 5-20% DMSO, IPA).- Screen for enzyme stability in the presence of the co-solvent. |
Analytical Methods: Chiral HPLC
Direct analysis of underivatized amino alcohols can be challenging.[15] Chiral HPLC is the gold standard for determining enantiomeric purity.
-
Stationary Phase: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are highly effective for separating the enantiomers of polar compounds like amino acids and amino alcohols.[16]
-
Mobile Phase: A typical mobile phase for these columns is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acid (e.g., trifluoroacetic acid or formic acid).[16][17]
-
Derivatization: If direct analysis is difficult, pre-column derivatization with a chiral derivatizing reagent (e.g., Marfey's reagent) can be used.[1][18] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[15][18]
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 14. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. akjournals.com [akjournals.com]
Application Note: A Scalable Synthesis of 3-Amino-2-benzylpropan-1-ol for Pharmaceutical and Research Applications
Introduction
3-Amino-2-benzylpropan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its vicinal amino alcohol motif, substituted with a benzyl group, provides a key structural element for creating diverse molecular architectures. The growing demand for this intermediate necessitates a robust and scalable synthetic protocol that ensures high purity and yield, suitable for both pilot plant and large-scale industrial production.
This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of this compound. The presented methodology is designed to be self-validating, with explanations for experimental choices and a focus on process safety and scalability.
Strategic Approach to Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. After careful consideration of starting material availability, reaction scalability, and overall efficiency, a multi-step synthesis commencing from diethyl benzoylmalonate is presented as a robust and logical pathway. This route involves the initial formation of a β-amino ester, followed by the reduction of the ester and amide functionalities to yield the target amino alcohol.
An alternative and also viable approach involves a Henry reaction, which will be discussed as a secondary, complementary strategy.
Primary Synthetic Pathway: From Diethyl Benzoylmalonate
This pathway is advantageous due to the commercial availability of the starting materials and the use of well-established, scalable chemical transformations.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-2-benzyl-3-oxopropanoic acid ethyl ester
The initial step involves the amidation of diethyl benzoylmalonate followed by in-situ decarboxylation. This reaction is typically carried out by treating the starting material with ammonia in an alcoholic solvent.
Protocol:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a dropping funnel is charged with diethyl benzoylmalonate (5.0 kg, 20.0 mol).
-
Solvent Addition: Anhydrous ethanol (25 L) is added to the reactor, and the mixture is stirred until the diethyl benzoylmalonate is fully dissolved.
-
Ammonia Addition: The solution is cooled to 0-5 °C using a chiller. A solution of ammonia in ethanol (7 N, 8.6 L, 60.0 mol) is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 78 °C) for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude residue is dissolved in ethyl acetate (20 L) and washed with saturated sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3-amino-2-benzyl-3-oxopropanoic acid ethyl ester.
-
| Parameter | Value |
| Starting Material | Diethyl Benzoylmalonate |
| Reagents | Ammonia in Ethanol |
| Solvent | Anhydrous Ethanol |
| Temperature | 0-10 °C (addition), Reflux (reaction) |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
Step 2: Reduction to this compound
The second step involves the reduction of both the amide and ester functionalities of the intermediate to the corresponding amine and alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Protocol:
-
Reactor Setup: A 100 L jacketed glass reactor, thoroughly dried and purged with nitrogen, is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a dropping funnel.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF, 40 L) is charged into the reactor, followed by the slow and careful addition of lithium aluminum hydride (2.28 kg, 60.0 mol) in portions, maintaining the temperature below 20 °C.
-
Substrate Addition: The crude 3-amino-2-benzyl-3-oxopropanoic acid ethyl ester (assuming 80% yield from Step 1; 3.76 kg, 16.0 mol) is dissolved in anhydrous THF (10 L) and added dropwise to the LiAlH₄ suspension over 3-4 hours. The internal temperature should be maintained between 10-20 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C) for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up:
-
The reactor is cooled to 0-5 °C in an ice bath.
-
The reaction is carefully quenched by the sequential and slow dropwise addition of water (2.3 L), followed by 15% aqueous sodium hydroxide solution (2.3 L), and finally water again (6.9 L). Caution: This quenching process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
The resulting granular precipitate (aluminum salts) is filtered off and washed with THF (2 x 5 L).
-
The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | 3-Amino-2-benzyl-3-oxopropanoic acid ethyl ester |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 10-20 °C (addition), Reflux (reaction) |
| Reaction Time | 6-8 hours |
| Expected Yield | 70-80% |
Part 2: Alternative Synthetic Pathway - The Henry Reaction
The Henry reaction, or nitroaldol reaction, provides an alternative convergent approach to the synthesis of β-amino alcohols. This route involves the condensation of benzaldehyde with nitroethane, followed by a Mannich-type reaction and subsequent reduction.
Workflow Diagram for the Henry Reaction Route
Caption: Alternative synthesis of this compound via a Henry reaction.
Protocol Outline:
-
Henry Reaction: Phenylacetaldehyde is reacted with nitromethane in the presence of a base catalyst (e.g., sodium hydroxide or a phase-transfer catalyst) to form 1-nitro-3-phenylpropan-2-ol.
-
Reduction: The resulting nitro alcohol is then subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon under a hydrogen atmosphere) or with a chemical reducing agent like LiAlH₄. The reduction of the nitro group to an amine and the ketone to an alcohol (if a nitroketone intermediate is formed) yields the desired this compound.
While this route is conceptually straightforward, the handling of nitroalkanes on a large scale requires specific safety precautions due to their potential instability.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. All glassware and solvents must be scrupulously dried before use. The quenching procedure is highly exothermic and must be performed with extreme care and adequate cooling.
-
Flammable Solvents: Ethanol, THF, and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood or a designated process area, away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.
Analytical Characterization
The purity and identity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
The presented protocol, primarily focusing on the diethyl benzoylmalonate route, offers a reliable and scalable method for the synthesis of this compound. The detailed step-by-step instructions, coupled with considerations for process safety and analytical validation, provide a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries. The alternative Henry reaction pathway offers another strategic option, with its own set of advantages and considerations. Careful planning and execution are paramount for the successful and safe implementation of these synthetic procedures on a large scale.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Amino-2-benzylpropan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-benzylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize for yield and purity, and troubleshoot effectively. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a valuable chiral building block, typically proceeds via the reduction of its corresponding amino acid precursor, 3-Amino-2-benzylpropanoic acid. Achieving high yield and enantiomeric purity requires careful control over the synthesis of the precursor and the subsequent reduction step.
The most common and reliable strategy involves:
-
Asymmetric Synthesis of a Protected β-Amino Acid: Utilizing a chiral auxiliary, such as an Evans oxazolidinone, to introduce the desired stereochemistry.[1]
-
Deprotection and Reduction: Cleavage of the chiral auxiliary and subsequent reduction of the carboxylic acid to the primary alcohol.
An alternative, though often less stereocontrolled, approach for related structures involves a Mannich reaction followed by ketone reduction.[2][3][4] This guide will focus on the more stereoselective amino acid reduction pathway.
References
Technical Support Center: Purification of 3-Amino-2-benzylpropan-1-ol
Welcome to the technical support resource for 3-Amino-2-benzylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My purified this compound appears as a persistent oil and will not crystallize. What are the causes and how can I obtain a solid product?
Answer:
This is a frequent challenge with primary amino alcohols like this compound. The free base form can have a low melting point or exist as a viscous oil at room temperature, making crystallization difficult. The issue can be compounded by residual solvents or impurities that inhibit crystal lattice formation.
Root Cause Analysis:
-
Inherent Physical State: The free base of the molecule may naturally be an oil or a low-melting solid.
-
Impurities: The presence of unreacted starting materials or byproducts can act as a "eutectic mixture," lowering the melting point of the bulk material.
-
Residual Solvent: Trapped solvent molecules can disrupt the ordered arrangement required for crystallization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an oily product.
Detailed Protocol: Conversion to Hydrochloride Salt
If the free base remains an oil, converting it to a salt, such as the hydrochloride (HCl) salt, is an excellent strategy. Salts are typically crystalline, have higher melting points, and are often easier to handle and purify by recrystallization.
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of HCl in diethyl ether (ethereal HCl) dropwise while stirring vigorously. Alternatively, a stoichiometric amount of concentrated hydrochloric acid can be used. A slight excess of the acid may be beneficial to ensure complete conversion.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid. If precipitation is slow, try cooling the mixture to 0-4°C.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the salt under vacuum to obtain the final, solid product.
Question 2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and achieve better separation?
Answer:
Tailing is a classic issue when purifying basic compounds like amines on standard silica gel. The primary amino group (-NH2) in your molecule is basic, while the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This strong acid-base interaction causes the compound to "stick" to the stationary phase, leading to a broad, tailing peak shape and poor separation.
Mechanism of Tailing on Silica:
Caption: Interaction causing peak tailing in chromatography.
Solutions to Mitigate Tailing:
-
Use a Basic Modifier in the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your amino alcohol for the acidic sites on the silica, effectively masking them.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane). TEA is volatile and can usually be removed easily under vacuum.
-
Ammonia: For more polar solvent systems, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1]
-
-
Deactivate the Silica Gel: Before loading your sample, you can pre-treat the silica gel. Wash the packed column with your chosen eluent containing the basic modifier until the eluent running through is basic. This ensures the stationary phase is neutralized before your compound is introduced.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative where tailing of amines is much less of an issue.
-
Recommended Eluent Systems for Silica Gel Chromatography:
| Eluent System | Typical Ratio (v/v/v) | Target Polarity | Notes |
| Ethyl Acetate / Hexane / Triethylamine | Varies / Varies / 0.5-1% | Low to Medium | Good starting point for less polar impurities. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 95 : 4.5 : 0.5 to 90 : 9 : 1 | Medium to High | Excellent for polar amino alcohols and removing polar impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reduction of a corresponding aminoketone or nitroketone. Therefore, potential impurities include:
-
Unreacted Starting Material: The ketone or nitro precursor to your amino alcohol.
-
Over-reduction Products: If the benzyl group is susceptible to hydrogenolysis under your reaction conditions, you might see byproducts where this group has been removed.
-
Secondary and Tertiary Amines: Impurities from the alkylation of the primary amino group can sometimes be present.[2]
Q2: How should I store purified this compound?
A2: Like many primary amines, this compound can be sensitive to air and may slowly oxidize or absorb carbon dioxide over time. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature (2-8°C).[3]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the molecule and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly effective for detecting trace impurities and confirming the molecular weight of the product.
-
Gas Chromatography (GC): For volatile compounds, GC can be used, sometimes after derivatization to improve volatility and peak shape.[4]
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm purity.
Q4: Can I use distillation for purification?
A4: While distillation is a viable technique for many liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. If you choose to use distillation, it must be performed under high vacuum to lower the boiling point. However, chromatography and crystallization (or salt formation) are generally more reliable and effective methods for achieving high purity for this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-2-benzylpropan-1-ol
An in-depth guide to navigating the synthesis of 3-Amino-2-benzylpropan-1-ol, this technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this resource focuses on anticipating and resolving common challenges related to byproduct formation, ensuring the integrity and success of your experimental outcomes.
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide provides practical, experience-driven advice to help you identify, mitigate, and eliminate these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to get your research back on track.
Issue 1: Incomplete Reaction and Presence of Starting Material
Question: My reaction has stalled, and I'm observing a significant amount of unreacted starting material in my crude product mixture. What could be the cause, and how can I resolve this?
Answer: Incomplete reactions are a common hurdle and can often be traced back to a few key factors. In the context of synthesizing this compound, particularly through reductive amination or amide reduction pathways, insufficient reagent activity or suboptimal reaction conditions are the usual culprits.
-
Reagent Deactivation: The reducing agents used in these syntheses, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), are highly sensitive to moisture and atmospheric oxygen. Any contamination can significantly reduce their efficacy.
-
Suboptimal Temperature: Many reduction reactions require specific temperature profiles. For instance, while the initial addition of LiAlH₄ may be done at a low temperature to control the reaction rate, a period of heating or reflux is often necessary to drive the reaction to completion.
-
Insufficient Reagent Stoichiometry: An inadequate amount of the reducing agent will naturally lead to an incomplete reaction. It is often advisable to use a slight excess of the reagent to account for any minor deactivation and ensure all the starting material is consumed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Formation of Diastereomeric Byproducts
Question: My final product shows two distinct spots on TLC and multiple signals in the NMR that I suspect are diastereomers. How can I control the stereochemistry and separate these isomers?
Answer: The presence of a stereocenter at the C2 position (the carbon bearing the benzyl group) means that diastereomers can form if another stereocenter is present or introduced during the reaction sequence. This is a common issue, and addressing it requires a two-pronged approach: stereoselective synthesis and effective purification.
-
Stereocontrol: The most effective way to avoid diastereomers is to employ a stereoselective synthetic route. This often involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer.
-
Purification: If a mixture of diastereomers is unavoidable, they can often be separated using chromatographic techniques.
Experimental Protocol: Diastereomer Separation by Column Chromatography
-
Column Preparation: Select a silica gel column with an appropriate diameter and length based on the amount of crude product. Pack the column using a slurry method with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. The less polar diastereomer will typically elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure diastereomers.
-
Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate |
| Detection | UV light (254 nm) or staining |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the reduction of 2-benzyl-3-aminopropanoic acid or its esters?
A1: The reduction of carboxylic acids or esters to alcohols using reagents like LiAlH₄ is generally a high-yielding reaction. However, several byproducts can arise:
-
Over-reduction Products: In some cases, though less common with this specific substrate, over-reduction can lead to the formation of other functional groups.
-
Ring-Opened Byproducts (from lactams): If the starting material is a lactam, incomplete reduction can leave the lactam ring intact or partially reduced.
-
Products from Impurities in Starting Material: Any impurities in the initial 2-benzyl-3-aminopropanoic acid will likely be carried through the reaction and contribute to the final byproduct profile.
Byproduct Formation Pathway:
Caption: Main reaction and potential byproduct pathways.
Q2: I am using a synthetic route involving the aminolysis of an epoxide. What side reactions should I be aware of?
A2: The ring-opening of epoxides with an amine is a common method for synthesizing amino alcohols. The primary challenge with this approach is regioselectivity. The amine can attack either of the two carbons of the epoxide ring. In the case of a substituted epoxide that could lead to this compound, the nucleophilic attack of the amine can occur at two different positions, leading to a mixture of regioisomers.
-
Desired Product: Attack at the less sterically hindered carbon.
-
Regioisomeric Byproduct: Attack at the more sterically hindered carbon.
The ratio of these products is influenced by the reaction conditions (e.g., solvent, temperature, catalyst) and the nature of the amine.
Q3: How can I effectively remove polar byproducts from my final product?
A3: If your byproducts are significantly more polar than this compound (which itself is quite polar), a few purification strategies can be employed:
-
Acid-Base Extraction: The amino group in your product allows for its separation from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution. The protonated product will move to the aqueous layer, leaving non-basic byproducts in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Silica Gel Chromatography: As detailed in the troubleshooting section, column chromatography is a powerful tool for separating compounds with different polarities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product, especially if the byproducts are present in smaller quantities.
Technical Support Center: Resolution of Racemic 3-Amino-2-benzylpropan-1-ol
Welcome to the dedicated support center for the resolution of racemic 3-amino-2-benzylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve high enantiopurity in your experiments.
Introduction: The Challenge of Resolving this compound
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its stereoisomers can exhibit vastly different pharmacological activities, making the separation of its racemic mixture a critical step. The presence of both an amino and a hydroxyl group offers multiple handles for resolution, but also introduces specific challenges. This guide will focus on the most prevalent and effective methods: enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution process, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution
Symptom: After performing an enzymatic kinetic resolution using a lipase, such as Candida antarctica lipase B (CALB), the enantiomeric excess of the remaining amino alcohol or the acylated product is below the desired >95%.
Potential Causes & Solutions:
-
Sub-optimal Acyl Donor: The choice of acyl donor is critical for achieving high enantioselectivity (E-value). A bulky or electronically mismatched acyl donor can lead to poor recognition by the enzyme's active site.
-
Solution: Screen a variety of acylating agents. Ethyl acetate is a common and effective choice for CALB-mediated resolutions. Other options like vinyl acetate or isopropenyl acetate can also be effective as they form byproducts (acetaldehyde or acetone) that shift the reaction equilibrium forward.
-
-
Incorrect Reaction Time: In a kinetic resolution, the maximum ee for the slower-reacting enantiomer is achieved at conversions greater than 50%. However, allowing the reaction to proceed for too long will lead to the acylation of the undesired enantiomer, thereby reducing the ee of both the product and the remaining substrate.
-
Solution: Perform a time-course study. Withdraw aliquots from the reaction mixture at regular intervals (e.g., 6, 12, 24, 48 hours), quench the reaction, and analyze the conversion and ee by chiral HPLC. This will allow you to determine the optimal endpoint for your specific conditions.
-
-
Inappropriate Solvent: The solvent can significantly impact enzyme activity and enantioselectivity. Polar solvents can strip essential water from the enzyme, while other solvents may denature it.
-
Solution: Non-polar, aprotic solvents are generally preferred for lipase-catalyzed reactions. Toluene, hexane, and diisopropyl ether are often excellent choices for CALB. Avoid polar solvents like DMF or DMSO.
-
-
Enzyme Deactivation: The enzyme may have lost activity due to improper storage, handling, or reaction conditions (e.g., extreme pH or temperature).
-
Solution: Use a fresh batch of immobilized enzyme (e.g., Novozym® 435). Ensure the reaction temperature is maintained within the optimal range for the enzyme, typically between 30-50 °C for CALB.
-
Issue 2: "Oiling Out" During Diastereomeric Salt Formation
Symptom: When attempting to form diastereomeric salts using a chiral acid (e.g., tartaric acid, mandelic acid), the resulting salt does not precipitate as a crystalline solid but separates as an immiscible oil.
Potential Causes & Solutions:
-
Solvent System is Too Polar: If the solvent has a high solvating power for the diastereomeric salt, it will prevent crystallization and favor the formation of an oil.
-
Solution: Experiment with less polar solvent systems. Mixtures of alcohols (like methanol or ethanol) with less polar co-solvents (like ethyl acetate or acetone) are often effective. The goal is to find a system where one diastereomer is significantly less soluble than the other.
-
-
Concentration is Too High: A supersaturated solution is more likely to oil out than to form well-defined crystals.
-
Solution: Perform the crystallization from a more dilute solution. Add the chiral resolving agent solution slowly to the racemic amine solution with vigorous stirring to avoid localized high concentrations.
-
-
Impure Starting Material: The presence of impurities in the racemic this compound can inhibit crystallization.
-
Solution: Purify the starting racemic amine before attempting the resolution. This can be done by recrystallization or column chromatography.
-
Issue 3: Inconsistent or Irreproducible Results
Symptom: Repeating a resolution experiment under what appear to be identical conditions yields significantly different results in terms of ee or yield.
Potential Causes & Solutions:
-
Water Content in Enzymatic Reactions: For lipase-catalyzed reactions in organic media, a trace amount of water is essential for enzyme activity, but too much can lead to hydrolysis of the product and reduced enantioselectivity.
-
Solution: Use anhydrous solvents and control the water activity (a_w) of the system. The immobilized enzyme preparation often contains an optimal amount of water. If using dry solvents, it may be beneficial to add a very small, controlled amount of water or to use salt hydrates to buffer the water activity.
-
-
Temperature Fluctuations: Both enzymatic activity and salt solubility are highly dependent on temperature. Inconsistent temperature control can lead to variable reaction rates and crystallization outcomes.
-
Solution: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat) to ensure a stable temperature throughout the experiment.
-
-
Chiral Purity of Resolving Agent: The enantiomeric purity of the chiral resolving agent (e.g., L-tartaric acid) is paramount. Using a resolving agent with low ee will directly limit the maximum achievable ee of the resolved amine.
-
Solution: Always use resolving agents of the highest available enantiomeric purity (>99% ee) and verify their purity if possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which resolution method is better for a large-scale synthesis: enzymatic or classical?
A1: The choice depends on several factors, including cost, desired purity, and available equipment.
| Feature | Enzymatic Resolution (Kinetic) | Classical Resolution (Diastereomeric Salts) |
| Max. Yield | 50% for a single enantiomer | Theoretically up to 100% (if racemate can be recycled) |
| Reagents | Reusable enzyme, simple acyl donor | Stoichiometric, often expensive, chiral resolving agent |
| Process | Often milder conditions (temp, pH) | Can require screening of multiple solvents/acids |
| Waste | Generally lower, more "green" | Can generate significant solvent and salt waste |
| Scalability | Highly scalable, common in industry | Can be challenging due to crystallization volumes |
For large-scale industrial applications, enzymatic resolution is often preferred due to its high selectivity, mild conditions, and the reusability of the biocatalyst, which makes it more cost-effective and environmentally friendly despite the theoretical 50% yield limit for a single pass.
Q2: How do I accurately measure the enantiomeric excess (ee) of my resolved this compound?
A2: The most reliable and common method is chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. Typical columns include those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H). The amino alcohol often requires derivatization before analysis to improve peak shape and resolution. A common derivatization is to react the amino group with an achiral agent like 3,5-dinitrobenzoyl chloride. The mobile phase is typically a mixture of hexane and isopropanol.
Q3: My enzymatic resolution has stalled at less than 50% conversion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Product Inhibition: The acylated product or the byproduct (e.g., acetic acid from ethyl acetate) can inhibit the enzyme.
-
Enzyme Denaturation: As discussed in the troubleshooting section, the enzyme may have lost activity.
-
Equilibrium: The reaction may have reached equilibrium.
To address this, you can:
-
Add more enzyme: This can help overcome denaturation or low initial activity.
-
Remove a byproduct: If using an acyl donor like vinyl acetate, the resulting acetaldehyde is volatile and can be removed, driving the reaction forward.
-
Check pH: If a byproduct like acetic acid is forming, it can lower the micro-pH around the enzyme. Adding a non-reactive base (e.g., molecular sieves or a polymer-bound base) can help.
Q4: Can I recycle the undesired enantiomer from my resolution?
A4: Yes, recycling the "wrong" enantiomer is a key strategy for improving the overall process economy. This typically involves a racemization step. For this compound, racemization can often be achieved under basic conditions (e.g., using a base like sodium ethoxide) or through catalytic methods, followed by purification. The racemized material can then be fed back into the resolution process.
Part 3: Experimental Protocols & Workflows
Protocol 1: Enzymatic Kinetic Resolution using Novozym® 435
This protocol describes the transesterification of racemic this compound using immobilized CALB.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g, 5.98 mmol).
-
Solvent & Reagents: Add toluene (50 mL) and ethyl acetate (0.63 g, 7.18 mmol, 1.2 equivalents).
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% by weight of the substrate).
-
Reaction: Seal the flask and stir the suspension at 40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) at timed intervals. Dilute the aliquot with mobile phase and analyze by chiral HPLC to determine conversion and ee.
-
Termination: Once the reaction reaches ~50% conversion (typically 24-48 hours), stop the reaction by filtering off the enzyme beads. The enzyme can be washed with fresh solvent, dried, and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-amino alcohol. Separate these two compounds using standard column chromatography on silica gel.
Workflow Diagrams
stability issues of 3-Amino-2-benzylpropan-1-ol in solution
Welcome to the technical support center for 3-Amino-2-benzylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound solutions.
Question: Why is the pH of my this compound solution decreasing over time?
Answer: A decrease in pH in an aqueous solution of this compound is often indicative of acidic degradation products forming. The primary amine group in the molecule can react with atmospheric carbon dioxide to form a carbamate, which can then hydrolyze to release carbonic acid, thus lowering the pH.
Causality and Mitigation:
-
Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of CO₂. This reversible reaction forms a carbamic acid, which is in equilibrium with its carbamate salt.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with CO₂.
-
Solvent Choice: If your experimental conditions allow, consider using a solvent with low CO₂ solubility.
-
pH Buffering: If compatible with your downstream applications, use a suitable buffer to maintain a stable pH.[1]
-
Question: I'm observing a yellowing of my this compound solution. What could be the cause?
Answer: The development of a yellow color in your solution is a common indicator of oxidative degradation. Primary amino alcohols can be susceptible to oxidation, which can lead to the formation of colored byproducts.
Causality and Mitigation:
-
Mechanism: The primary amine can be oxidized to form various products, including imines, aldehydes, and ketones, which can further polymerize or react to form colored compounds. The presence of trace metal ions can catalyze these oxidation reactions.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using high-purity, peroxide-free solvents.
-
Chelating Agents: If appropriate for your experiment, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.
-
Storage Conditions: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1]
-
Question: My analytical quantification shows a decrease in the concentration of this compound in my stock solution. What is happening?
Answer: A decrease in the concentration of the parent compound suggests degradation. Besides the previously mentioned reactions with CO₂ and oxygen, other factors like temperature and pH can accelerate the degradation of amino alcohols.
Causality and Mitigation:
-
Mechanism: Elevated temperatures can provide the activation energy needed for various degradation reactions.[1] The stability of amino alcohols can also be pH-dependent.
-
Troubleshooting Steps:
-
Temperature Control: Store your stock solutions at low temperatures, such as 2-8°C or -20°C. For long-term storage, -80°C is recommended. Perform experiments at controlled room temperature unless otherwise required.
-
pH Optimization: If your experimental design permits, conduct a small-scale study to determine the optimal pH range for the stability of this compound in your specific buffer system.
-
Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive applications.
-
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C (long-term) | Reduces the rate of chemical degradation.[1] |
| Working Temperature | Controlled Room Temperature | Minimizes thermal stress during experiments. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reaction with CO₂. |
| Solvent | High-purity, degassed | Removes oxygen and potential catalytic impurities. |
| pH | Neutral to slightly basic (application dependent) | The protonated amine is less nucleophilic. |
| Light Exposure | Protect from light (amber vials) | Prevents photo-degradation.[1] |
Frequently Asked Questions (FAQs)
What are the likely degradation products of this compound?
-
Oxidation Products: The corresponding aldehyde or carboxylic acid from the oxidation of the primary alcohol, and imines from the oxidation of the primary amine.
-
Products of Reaction with CO₂: Carbamates and related compounds.
-
Intramolecular Cyclization Products: Depending on the conditions, intramolecular cyclization to form an oxazolidine derivative is a possibility.
A study on the related compound 3-Amino-1-propanol identified degradation products such as ammonia, N-substituted ureas, and various oxidation products.[2]
What analytical techniques are suitable for monitoring the stability of this compound?
To monitor the stability and purity of this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for quantifying the parent compound and detecting non-volatile impurities. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amino alcohol.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify major degradation products if they are present in sufficient concentration.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: A Guide to Improving Enantiomeric Excess in Chiral Synthesis
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize asymmetric reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges in achieving high enantioselectivity.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered when an asymmetric reaction yields a low enantiomeric excess (ee).
Q1: My enantiomeric excess is low. What are the first things I should check?
A1: When faced with disappointing enantioselectivity, a systematic, foundational check is the most efficient path forward. Before altering core reaction parameters, verify the integrity of your setup.
-
Reagent and Solvent Purity: This is the most common culprit. Ensure all solvents are anhydrous and reagents are of high purity[1]. Impurities, particularly water or protic solvents, can interfere with the catalyst's function or participate in non-selective background reactions[2]. Use freshly distilled solvents and high-quality reagents.
-
Chiral Source Integrity: Confirm the enantiomeric purity of your starting chiral material, be it a catalyst, ligand, or auxiliary[1]. An impure chiral source establishes a ceiling for the maximum achievable ee.
-
Reaction Temperature Control: Verify that your reaction is maintained at the specified temperature. Even minor fluctuations can significantly reduce enantioselectivity by altering the energy difference between diastereomeric transition states[1][2].
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) if any of the reagents or the catalyst are sensitive to air or moisture[2].
Q2: Could my analytical method be the source of error?
A2: Absolutely. An inaccurate ee measurement can send you on a frustrating and unnecessary optimization quest. It is crucial to have a robust and validated analytical method.
-
Method of Choice: While optical rotation was a traditional method, it can be unreliable due to non-linear relationships between rotation and ee (the Horeau effect)[3][4]. The most common and reliable methods today are chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[3]. Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are also emerging as highly accurate methods[5][6].
-
Validation: Always validate your analytical method. Run a racemic sample (0% ee) to confirm baseline separation of the enantiomers. If possible, run a sample of a known, high-ee standard to confirm peak assignment and accuracy.
-
Accuracy: Be aware that even established methods have limitations. For instance, the accuracy of ee determination by VCD has been reported to be around 1-2.5%[5]. For very high ee values (>99%), specialized techniques or meticulous calibration may be required.
Q3: What is a "non-linear effect" and could it be affecting my results?
A3: A non-linear effect (NLE) in asymmetric catalysis describes a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand.
-
Positive NLE (+)-NLE: The product's ee is higher than the catalyst's ee. This is often desirable and typically arises from the formation of catalyst aggregates (dimers, trimers) where heterochiral aggregates (e.g., R-S) are catalytically less active or inactive compared to homochiral aggregates (R-R or S-S).
-
Negative NLE (-)-NLE: The product's ee is lower than the catalyst's ee. This can occur if heterochiral aggregates are more active than homochiral ones.
If you are preparing a catalyst in situ from a chiral ligand and a metal precursor, and the ligand's ee is not 100%, NLEs can significantly impact your results[7]. Understanding these effects is crucial for interpreting outcomes, especially when developing new catalysts or using ligands of imperfect enantiopurity.
Section 2: In-Depth Troubleshooting Guides
The Catalyst System
The catalyst is the heart of an asymmetric reaction. Its health and proper function are paramount for achieving high selectivity.
Q: My catalyst isn't performing as expected. What are common causes of deactivation or low selectivity?
A: Catalyst underperformance can often be traced to three main phenomena: poisoning, thermal degradation (sintering), and inefficient formation[8].
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture bind strongly to the catalyst's active sites, blocking them from participating in the reaction[9][10].
-
Common Poisons: Sulfur compounds, carbon monoxide, halides, arsenic, lead, and even residual reagents from previous synthetic steps can act as poisons[8][9][11].
-
Troubleshooting: Purify all starting materials and solvents rigorously. If a specific poison is suspected, use guard beds or scavengers to remove it from the feedstock before it reaches the catalyst[10]. Poisoning can be reversible or irreversible; if irreversible, the catalyst must be replaced[9].
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of a supported catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity and selectivity[8][10]. This is generally an irreversible process.
-
Troubleshooting: Operate at the lowest effective temperature[2]. Use catalysts on thermally stable supports. Characterize the catalyst before and after the reaction (e.g., by TEM) to check for morphological changes.
-
-
Inefficient Catalyst Formation: For catalysts prepared in situ, incomplete or incorrect formation is a frequent problem[1].
-
Troubleshooting: Allow sufficient time for the catalyst to pre-form before adding the substrate. Use spectroscopic methods like NMR to confirm that the desired catalytic species has been generated correctly before proceeding with the reaction[1].
-
Q: How does catalyst loading affect enantioselectivity?
A: The relationship between catalyst loading and ee is not always linear and finding the optimal loading is crucial.
-
Too Low Loading: Insufficient catalyst may lead to a slow reaction where the uncatalyzed, non-selective background reaction becomes significant, thereby lowering the overall ee[2][12].
-
Too High Loading: Excessive catalyst loading can sometimes lead to the formation of less selective catalytic species (e.g., aggregates) or increase the rate of side reactions[13]. It is also economically inefficient.
The optimal loading balances reaction rate and selectivity. It is essential to screen a range of catalyst loadings to find the ideal concentration for your specific transformation[12][13].
Reaction Parameters
Q: How does temperature influence the enantiomeric excess of my reaction?
A: Temperature is one of the most critical parameters for controlling enantioselectivity. The stereochemical outcome is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states.
-
General Principle: In most cases, lowering the reaction temperature increases enantioselectivity[2]. This is because a lower temperature amplifies the small energy difference between the two transition states, making the lower-energy pathway even more favorable. As shown by the Eyring equation, the selectivity (k_major / k_minor) is exponentially dependent on 1/T.
-
Trade-off: The major drawback is that lowering the temperature also decreases the overall reaction rate, potentially requiring much longer reaction times[2].
-
Optimization: A temperature screening study is highly recommended to find the optimal balance between enantioselectivity and practical reaction time. In some biocatalytic systems, a clear trend of decreasing enantioselectivity at higher temperatures has been observed[14].
Q: What is the role of the solvent, and how do I choose the right one?
A: The solvent does more than just dissolve reactants; it can actively participate in the catalytic cycle by stabilizing or destabilizing transition states.
-
Solvent Polarity: The polarity of the solvent can have a profound effect. Polar, protic solvents (like methanol) can compete with the substrate or catalyst for hydrogen bonding, which can disrupt the highly organized transition state required for high selectivity[2]. Aprotic solvents of varying polarities (e.g., THF, toluene, dichloromethane) are often preferred.
-
Coordinating vs. Non-Coordinating: Solvents can coordinate to a metal center in a catalyst, influencing its electronic and steric properties. This can either enhance or inhibit selectivity.
-
Green Solvents: Bio-based solvents like 2-MeTHF or EtOAc are increasingly being used as effective and more sustainable alternatives to traditional organic solvents[15][16].
-
Screening: There is no universal "best" solvent. A solvent screen is an essential part of optimizing any new asymmetric reaction. In some cases, even a mixture of solvents can provide the best result[17].
Q: Can substrate concentration impact the stereochemical outcome?
A: Yes, substrate concentration can influence ee, particularly in enzyme-catalyzed reactions and reactions that are not first-order in substrate.
-
Enzyme Saturation: In biocatalysis, at low substrate concentrations, the reaction rate is proportional to the concentration. However, at high concentrations, the enzyme's active sites become saturated[18]. This can sometimes lead to a decrease in the observed ee as the reaction proceeds to high conversion, especially if there is any product inhibition or reversibility[19].
-
Catalyst Aggregation: In organocatalysis or metal catalysis, high substrate concentrations can alter the aggregation state of the catalyst, potentially favoring less selective species.
-
Background Reactions: At very high concentrations, the probability of the uncatalyzed background reaction may increase relative to the catalyzed pathway, reducing the ee. It is important to study the effect of initial substrate concentration on the reaction's performance[19].
Section 3: Protocols and Data
Protocol: Asymmetric Ketone Reduction using a (1R,2S)-1-Amino-2-indanol-Derived Oxazaborolidine Catalyst
This protocol is a representative example for troubleshooting and optimizing an asymmetric reduction.
1. Catalyst Preparation (in situ):
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol, 1.0 eq) in anhydrous THF (2 mL).
-
At room temperature, add borane-dimethyl sulfide complex (BMS) (0.1 mmol, 1.0 eq, typically 2.0 M in THF) dropwise to the solution.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the oxazaborolidine catalyst. Self-Validation: A small aliquot can be taken for ¹¹B NMR to confirm catalyst formation.
2. Asymmetric Reduction:
-
Cool the catalyst solution to the target temperature (e.g., -78 °C, -40 °C, 0 °C).
-
In a separate flame-dried flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (3 mL).
-
Add the ketone solution dropwise to the cold catalyst solution over 10-15 minutes.
-
Stir the reaction at the target temperature and monitor its progress by TLC or GC.
3. Workup and Analysis:
-
Once the reaction is complete, quench it by the slow, careful addition of methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC [1].
Data Table: Impact of Reaction Parameters on Enantiomeric Excess
The following table summarizes the general effects of key parameters on ee. The magnitude of the effect is highly dependent on the specific reaction.
| Parameter | Change | Typical Effect on Enantiomeric Excess (ee) | Rationale / Causality | Potential Drawback |
| Temperature | Decrease | Increase | Increases the energy difference (ΔΔG‡) between diastereomeric transition states, favoring the lower energy path.[2] | Slower reaction rate. |
| Solvent Polarity | Switch from Protic to Aprotic | Increase | Protic solvents can interfere with H-bonding in the transition state, disrupting stereocontrol.[2] | Solubility issues may arise. |
| Catalyst Loading | Increase from very low | Increase | Outcompetes the non-selective background reaction.[12] | Diminishing returns; potential for side reactions at very high loadings.[13] |
| Catalyst Purity | Increase | Increase | The ee of the catalyst/ligand sets the theoretical maximum for the product ee. | High purity reagents can be costly. |
| Substrate Steric Bulk | Increase | Variable | Can enhance facial selectivity by exaggerating steric differences, but may also hinder approach to the catalyst.[20] | Slower reaction rate due to steric hindrance. |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for systematically troubleshooting low enantiomeric excess.
Diagram 2: Key Factors in Asymmetric Catalysis
Caption: Interplay of factors determining the stereochemical outcome in a catalyzed asymmetric reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. interesjournals.org [interesjournals.org]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Amino Alcohols
Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical class of molecules. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Introduction
Amino alcohols are fundamental building blocks in the synthesis of pharmaceuticals, chiral auxiliaries, and fine chemicals. Their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide will address the most common issues, explaining the underlying chemical principles and offering practical solutions.
Part 1: Reduction of Amino Acids and Their Derivatives
The reduction of amino acids or their corresponding esters is a primary route to chiral amino alcohols. However, the choice of reducing agent and reaction conditions is critical to avoid unwanted side products.
FAQ 1: Low yield and formation of aldehydes during the reduction of an N-protected amino acid ester with Diisobutylaluminium hydride (DIBAL-H). What's going wrong?
Answer: This is a classic issue of over-reduction versus incomplete reaction. DIBAL-H can reduce esters to either aldehydes or alcohols, and the outcome is highly dependent on stoichiometry and temperature.[1] The intermediate hemiacetal formed during the reduction can collapse to an aldehyde, which can then be further reduced to the alcohol.
Troubleshooting and Optimization:
-
Temperature Control is Critical: Maintain a strictly low temperature, typically -78 °C, throughout the reaction and addition process. At higher temperatures, the intermediate is more likely to break down into the aldehyde.[1]
-
Stoichiometry of DIBAL-H: To favor the formation of the amino alcohol, use a larger excess of DIBAL-H (at least 2 equivalents).[1]
-
Method of Addition: Employ a "reverse addition" technique. Slowly add your ester solution to the DIBAL-H solution at -78 °C. This ensures that the ester is always in the presence of excess reducing agent, promoting complete reduction to the alcohol.[1]
Workflow for DIBAL-H Reduction
References
Technical Support Center: Scaling Up 3-Amino-2-benzylpropan-1-ol Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2-benzylpropan-1-ol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers and production chemists in overcoming the challenges associated with the large-scale manufacturing of this important building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and practical experience in process development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and scale-up of this compound, providing concise answers and directing you to more detailed information within this guide.
1. What are the most common synthetic routes for this compound, and what are their primary scale-up challenges?
The most prevalent synthetic strategy involves a two-step sequence: a Mannich reaction followed by a reduction of the resulting β-amino ketone intermediate.[1]
-
Mannich Reaction: This three-component condensation involves an enolizable carbonyl compound (or its equivalent), a primary or secondary amine, and a non-enolizable aldehyde.[1] For this compound, this would typically involve a derivative of phenylacetaldehyde, formaldehyde, and ammonia or a protected amine. The primary scale-up challenges include controlling the formation of byproducts, managing reaction exotherms, and dealing with potential steric hindrance from the benzyl group.[2]
-
Reduction of the β-Amino Ketone: The intermediate β-amino ketone is then reduced to the desired amino alcohol. The main challenge at scale is achieving high diastereoselectivity, especially if a specific stereoisomer is required.[3] The choice of reducing agent and catalyst is critical.[3]
An alternative, though less common, route could involve the ring-opening of a suitably substituted epoxide.[4]
2. How can I control the stereochemistry during the synthesis of this compound?
Controlling the stereochemistry to obtain a specific diastereomer or enantiomer is a critical aspect of the synthesis. This is primarily achieved during the reduction of the β-amino ketone intermediate.
-
Substrate Control: The inherent steric and electronic properties of the β-amino ketone can influence the direction of hydride attack.
-
Reagent Control: The choice of reducing agent is paramount. Bulky hydride reagents may exhibit a preference for attacking from the less hindered face of the carbonyl.
-
Catalyst Control: Asymmetric hydrogenation using chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium) can provide high levels of enantioselectivity and diastereoselectivity.[5]
3. What are the key safety considerations when scaling up the production of this compound?
Scaling up any chemical process introduces new safety challenges that must be carefully managed.
-
Thermal Runaway: The Mannich reaction can be exothermic. Ensure adequate reactor cooling capacity and controlled addition of reagents to prevent a thermal runaway.
-
Reagent Handling: Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Many reducing agents, such as lithium aluminum hydride, are pyrophoric and react violently with water.
-
Pressure Buildup: If conducting a catalytic hydrogenation, the use of hydrogen gas under pressure requires appropriately rated reactors and adherence to strict safety protocols.
II. Troubleshooting Guide
This section provides a detailed, problem-solution approach to specific issues that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield in the Mannich Reaction
Question: During the scale-up of the Mannich reaction, I am observing a significant decrease in the yield of the desired β-amino ketone, 3-amino-2-benzyl-1-phenylpropan-1-one. What are the likely causes and how can I mitigate this?
Causality and Solutions:
Low yields in the Mannich reaction at scale can often be attributed to several factors, primarily related to reaction kinetics, side reactions, and mass transfer limitations.
-
Formation of Byproducts: The Mannich reaction is notorious for generating side products.[6] With a sterically hindered substrate like a derivative of phenylacetaldehyde, self-condensation of the aldehyde or ketone can become a significant competing reaction.
-
Troubleshooting:
-
Control of Reagent Addition: Slowly add the more reactive components (e.g., formaldehyde) to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Temperature Control: Maintain a lower reaction temperature to favor the desired reaction pathway over competing side reactions, which often have higher activation energies.
-
pH Optimization: The pH of the reaction medium can significantly influence the rate of the Mannich reaction versus side reactions.[2] Experiment with buffering the reaction mixture to maintain an optimal pH range.
-
-
-
Steric Hindrance: The benzyl group at the α-position of the carbonyl starting material can sterically hinder the approach of the iminium ion intermediate, slowing down the desired reaction.
-
Troubleshooting:
-
Catalyst Choice: The use of a Lewis acid or a Brønsted acid catalyst can activate the iminium ion, making it more electrophilic and overcoming the steric barrier.
-
Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) to determine the optimal reaction time.
-
-
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure that the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
-
Experimental Protocol: Optimization of the Mannich Reaction
-
Set up a jacketed reactor with overhead stirring, a temperature probe, and a controlled addition funnel.
-
Charge the reactor with the enolizable carbonyl compound (e.g., a derivative of phenylacetaldehyde) and the chosen solvent.
-
In a separate vessel, prepare the iminium ion precursor by mixing the amine (e.g., ammonia or a primary amine hydrochloride) and formaldehyde.
-
Slowly add the iminium ion precursor to the reactor over a period of 1-2 hours, maintaining the internal temperature at the desired setpoint (e.g., 20-25°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Upon completion, proceed with the work-up procedure to isolate the crude β-amino ketone.
Problem 2: Poor Diastereoselectivity in the Reduction Step
Question: The reduction of my β-amino ketone is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of this step?
Causality and Solutions:
Achieving high diastereoselectivity in the reduction of a β-amino ketone is crucial for obtaining the desired stereoisomer of this compound. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the carbonyl group.
-
Chelation Control vs. Felkin-Anh Model: The stereochemical outcome can often be rationalized by considering two competing models:
-
Chelation Control: If the nitrogen atom of the amino group can coordinate with the reducing agent (or a Lewis acid additive), it can lock the conformation of the molecule, leading to hydride delivery from a specific face.
-
Felkin-Anh Model: In the absence of chelation, the stereochemical outcome is predicted by the Felkin-Anh model, where the hydride attacks from the face opposite to the largest substituent.
-
-
Choice of Reducing Agent and Conditions:
-
Troubleshooting:
-
Chelating Reducing Agents: Reagents like zinc borohydride (Zn(BH₄)₂) are known to promote chelation-controlled reductions, often leading to the syn-amino alcohol.
-
Non-Chelating, Bulky Reducing Agents: Reagents like L-Selectride® or K-Selectride® are sterically hindered and less likely to chelate, often favoring the formation of the anti-amino alcohol according to the Felkin-Anh model.
-
Catalytic Asymmetric Hydrogenation: For the highest levels of both diastereoselectivity and enantioselectivity, consider using a chiral catalyst such as a Ru-BINAP or an Ir-based catalyst.[5] This approach often requires screening of different catalysts and ligands to find the optimal system for your specific substrate.
-
-
Data Presentation: Comparison of Reducing Agents for β-Amino Ketone Reduction
| Reducing Agent | Typical Diastereoselectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to moderate | Inexpensive, but often gives poor selectivity. |
| Zinc Borohydride (Zn(BH₄)₂) | Moderate to high (syn) | Promotes chelation control. |
| L-Selectride® | High (anti) | Sterically hindered, follows Felkin-Anh model. |
| Catalytic Asymmetric Hydrogenation | Very high (syn or anti) | Requires catalyst screening and optimization. |
Experimental Protocol: Diastereoselective Reduction of a β-Amino Ketone
-
In an inert atmosphere, dissolve the β-amino ketone in a suitable solvent (e.g., THF, methanol) in a reactor equipped with a stirrer and a temperature probe.
-
Cool the solution to the desired temperature (e.g., -78°C for Selectride reductions).
-
Slowly add the chosen reducing agent (e.g., a solution of L-Selectride® in THF) to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the excess reducing agent by carefully adding a suitable quenching agent (e.g., water, acetone).
-
Perform an aqueous work-up to isolate the crude amino alcohol.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Problem 3: Difficulties in Product Purification and Isolation
Question: I am struggling to purify the final this compound. It either oils out during crystallization or remains contaminated with impurities. What purification strategies can I employ?
Causality and Solutions:
The purification of amino alcohols can be challenging due to their physical properties, such as high polarity, high boiling points, and the potential for intramolecular hydrogen bonding.
-
Oiling Out During Crystallization: This occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. It is often caused by the presence of impurities or the use of an inappropriate solvent system.
-
Troubleshooting:
-
Solvent Screening: Experiment with a variety of solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate) and a nonpolar solvent in which it is insoluble (e.g., hexane, heptane).
-
Slow Crystallization: Employ slow crystallization techniques such as slow cooling, vapor diffusion, or layering of a non-solvent.
-
Seed Crystals: If a small amount of pure crystalline material is available, use it to seed the crystallization.
-
-
-
Formation of a Stable Salt: A highly effective method for purifying amines is to form a crystalline salt.[7] The salt will have different solubility properties than the free base, often making it easier to crystallize.
-
Troubleshooting:
-
Acid Selection: Common acids for salt formation include hydrochloric acid, sulfuric acid, oxalic acid, and tartaric acid.[7][8] The choice of acid will affect the crystallinity and solubility of the resulting salt.
-
Salt Crystallization: Dissolve the crude amino alcohol in a suitable solvent and add a stoichiometric amount of the chosen acid. The salt may precipitate directly, or you may need to induce crystallization by cooling or adding an anti-solvent.
-
Liberation of the Free Base: After isolating the pure salt, the free base can be liberated by treatment with a base (e.g., sodium hydroxide, sodium carbonate) and extraction into an organic solvent.
-
-
-
Chromatographic Purification: While less ideal for large-scale production, column chromatography can be used for purification.
-
Troubleshooting:
-
Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina.[9]
-
-
Experimental Protocol: Purification via Salt Formation and Crystallization
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of the chosen acid (e.g., hydrochloric acid in isopropanol) until the desired pH is reached or a precipitate begins to form.
-
Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
To obtain the free base, dissolve the salt in water, basify the solution with a suitable base (e.g., NaOH), and extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
III. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for common scale-up issues.
IV. Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial. The following analytical techniques are recommended for in-process control and final product release.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: A C18 column is typically suitable for analyzing the reaction mixture and the final product. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The addition of an ion-pairing reagent or the use of a buffer can improve peak shape for the amine.
-
Chiral HPLC: To determine the enantiomeric excess and diastereomeric ratio, a chiral stationary phase is required.
-
-
Gas Chromatography (GC):
-
GC can be used to monitor the disappearance of starting materials and the formation of the product. Derivatization of the amino and alcohol groups may be necessary to improve volatility and peak shape.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates. The diastereomeric ratio can often be determined by integrating specific signals in the ¹H NMR spectrum.
-
-
Mass Spectrometry (MS):
-
MS is used to confirm the molecular weight of the product and to identify any impurities.
-
V. References
-
Process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (Google Patents)
-
3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566. (PubChem)
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (National Institutes of Health)
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (AKJournals)
-
A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (ResearchGate)
-
Process for the purification of an aminoalcohol. (Google Patents)
-
3-(Benzylamino)propanol | C10H15NO | CID 78448. (PubChem)
-
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (National Institutes of Health)
-
Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. (PubMed)
-
Application of the Mannich reaction in the structural modification of natural products. (National Institutes of Health)
-
Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. (Benchchem)
-
Process for the preparation of amino alcohol derivatives or salts thereof. (Google Patents)
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Organic Syntheses Procedure)
-
Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. (ACS Publications)
-
Separation and Refining of Amino acids. (Aji-mono)
-
Amino Alcohol. (BOC Sciences)
-
Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. (Organic & Biomolecular Chemistry - RSC Publishing)
-
Analytical methods for amino acid determination in organisms. (ResearchGate)
-
Salts of Amino Acids: Crystallization, Structure and Properties. (ResearchGate)
-
SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. (Lingaya's Vidyapeeth)
-
3-(benzyl(methyl)amino)-1-phenylpropan-1-ol | CAS No. (Simson Pharma Limited)
-
Preparation method of 3-amino-1,2-propanediol. (Google Patents)
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (ResearchGate)
-
β-Amino alcohol synthesis by amination (alkylation). (Organic Chemistry Portal)
-
Preparation method of 3-methylamino-1-phenylpropanol. (Google Patents)
-
The Mannich Reaction. (ResearchGate)
References
- 1. researchgate.net [researchgate.net]
- 2. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking 3-Amino-2-benzylpropan-1-ol Against Established Counterparts
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral amino alcohols represent a cornerstone class of molecules that are instrumental in achieving high levels of stereocontrol in a myriad of asymmetric transformations.[1][2] These compounds, readily derived from the chiral pool of amino acids, serve as versatile chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[3][4]
This guide provides a comprehensive comparison of the performance of 3-Amino-2-benzylpropan-1-ol alongside three widely utilized chiral amino alcohols: L-Prolinol, L-Valinol, and L-Phenylalaninol. By examining their synthesis, structural features, and performance in key asymmetric reactions, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chiral amino alcohol for their specific synthetic challenges.
The Significance of Chiral Amino Alcohols
The efficacy of a chiral amino alcohol in asymmetric synthesis stems from its ability to create a defined chiral environment around a reactive center. This is achieved through steric hindrance, electronic effects, and the formation of rigid transition states, often involving chelation to a metal center or through hydrogen bonding. The structural diversity within this class of compounds allows for a high degree of tunability, enabling chemists to optimize reaction conditions for specific substrates and transformations.
Physicochemical Properties of Selected Amino Alcohols
A fundamental aspect of selecting a chiral amino alcohol is understanding its physical and chemical properties, which can influence its solubility, reactivity, and handling.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C10H15NO | 165.23[5] | |
| L-Prolinol | C5H11NO | 101.15 | |
| L-Valinol | C5H13NO | 103.16 | |
| L-Phenylalaninol | C9H13NO | 151.21 |
Performance in Asymmetric Synthesis: A Comparative Analysis
The true measure of a chiral amino alcohol's utility lies in its performance in asymmetric reactions. Here, we compare the effectiveness of these molecules in several key transformations.
This compound: An Emerging Candidate
This compound, structurally derived from β-phenylalanine, presents an interesting scaffold for asymmetric catalysis. Its benzyl group offers steric bulk and potential for π-π stacking interactions, which could influence the stereochemical outcome of a reaction. However, a comprehensive review of the current scientific literature reveals a notable lack of published data on its application and performance as a chiral catalyst or auxiliary in asymmetric synthesis. While its structure suggests potential, particularly in reactions where steric demand at the β-position is crucial, there is no experimental data to date to allow for a direct, quantitative comparison with more established amino alcohols. Future research into the catalytic activity of this compound is needed to fully understand its potential in this field.
L-Prolinol: A Workhorse in Organocatalysis
L-Prolinol, derived from the amino acid proline, is a widely used organocatalyst and a precursor for more complex chiral ligands.[6] It is particularly effective in promoting asymmetric aldol and Michael addition reactions.
Asymmetric Aldol Reaction: Prolinol and its derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, forming a key C-C bond with high stereocontrol.[7]
Workflow for Prolinol-Catalyzed Asymmetric Aldol Reaction
Caption: General workflow for a prolinol-catalyzed asymmetric aldol reaction.
Performance Data for L-Prolinol Derivatives in Asymmetric Michael Addition:
| Catalyst | Substrates | Yield (%) | ee (%) | dr (syn:anti) |
| L-Prolinol derived ionic liquid | Cyclohexanone + trans-β-nitrostyrene | up to 96 | up to 99 | 97:3[8] |
| L-Prolinol derived organocatalyst | Aldehyde + β-nitrostyrene | up to 93 | up to 97 | >99:1[9] |
L-Valinol: A Staple for Chiral Auxiliaries
L-Valinol, with its bulky isopropyl group, is a precursor to highly effective chiral auxiliaries, most notably Evans-type oxazolidinones.[3][10] These auxiliaries provide excellent stereocontrol in a variety of C-C bond-forming reactions, including alkylations and aldol additions.
Asymmetric Alkylation: N-acyloxazolidinones derived from L-Valinol undergo highly diastereoselective alkylation, providing a reliable route to enantiomerically enriched carboxylic acids and their derivatives.[11][12]
Performance Data for L-Valinol-Derived Oxazolidinone in Asymmetric Alkylation:
| N-Acyl Group | Electrophile | Yield (%) | de (%) |
| Propionyl | Benzyl bromide | 90-95 | >99[10] |
| Acetyl | Allyl iodide | 85-95 | >98 |
The high diastereoselectivity is attributed to the steric hindrance of the isopropyl group, which directs the incoming electrophile to the opposite face of the enolate.
L-Phenylalaninol: Versatility in Catalysis
L-Phenylalaninol, possessing a benzyl group, is a versatile chiral amino alcohol used both as a precursor for chiral auxiliaries and as a ligand in metal-catalyzed reactions.[13] Its derivatives are particularly effective in asymmetric reductions and additions of organometallic reagents to carbonyl compounds.
Asymmetric Diethylzinc Addition to Aldehydes: L-Phenylalaninol and its derivatives are excellent ligands for the enantioselective addition of diethylzinc to aldehydes, a fundamental method for the synthesis of chiral secondary alcohols.
Catalytic Cycle for Phenylalaninol-Mediated Diethylzinc Addition
Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Performance Data for Phenylalaninol Derivatives in Asymmetric Diethylzinc Addition to Benzaldehyde:
| Ligand | Temperature (°C) | Yield (%) | ee (%) |
| N,N-Dibutylphenylalaninol | 0 | >95 | 94 |
| Phenylalaninol derivative | -20 | 92 | 97 |
Experimental Protocols
To provide a practical resource for researchers, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Prolinol-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-prolinol.[14]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
L-Prolinol
-
Solvent (e.g., DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a stirred solution of L-proline (10–20 mol%) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv) at the desired temperature (e.g., room temperature or -10 °C).
-
Stir the reaction mixture for the specified time (typically 24–72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Alkylation using a Valinol-Derived Chiral Auxiliary
This protocol outlines the asymmetric alkylation of an N-acyloxazolidinone derived from L-valinol.[11]
Materials:
-
N-acyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one
-
Anhydrous THF
-
Base (e.g., LDA or NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous MgSO4
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the base (1.1 equiv) dropwise and stir the mixture for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Protocol 3: Phenylalaninol-Mediated Asymmetric Diethylzinc Addition
This protocol describes the enantioselective addition of diethylzinc to an aldehyde catalyzed by a phenylalaninol derivative.
Materials:
-
Chiral amino alcohol ligand (e.g., N,N-dibutylphenylalaninol)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the chiral amino alcohol ligand (2-10 mol%) in anhydrous toluene under an inert atmosphere, add diethylzinc (2.2 equiv) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
Chiral amino alcohols are indispensable tools in the arsenal of the modern synthetic chemist. L-Prolinol, L-Valinol, and L-Phenylalaninol have demonstrated broad utility and high efficacy in a range of asymmetric transformations, serving as powerful organocatalysts, precursors to robust chiral auxiliaries, and efficient ligands for metal-catalyzed reactions. The choice among these established options will depend on the specific reaction, substrate, and desired stereochemical outcome.
While this compound presents a structurally interesting alternative, the current lack of performance data in the scientific literature precludes a direct comparison of its efficacy. This highlights an opportunity for future research to explore the catalytic potential of this and other novel chiral amino alcohols, further expanding the toolkit for asymmetric synthesis and enabling the efficient construction of complex chiral molecules.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Item - Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - figshare - Figshare [figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 3-Amino-2-benzylpropan-1-ol and its Analogues as Sphingosine Kinase Inhibitors
This guide provides a comprehensive analysis of the biological activity of 3-Amino-2-benzylpropan-1-ol and its structurally related analogues, with a primary focus on their role as inhibitors of sphingosine kinases (SphK). As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this chemical scaffold is crucial for the rational design of novel therapeutics targeting a key signaling pathway implicated in cancer, inflammation, and other proliferative diseases.
Introduction: The Significance of Sphingosine Kinase Inhibition
The sphingolipid signaling pathway plays a pivotal role in dictating cell fate. A central axis of this pathway is the balance between the pro-apoptotic molecules, ceramide and sphingosine, and the pro-survival signaling lipid, sphingosine-1-phosphate (S1P).[1] The enzymatic conversion of sphingosine to S1P is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2.[1][2]
Overexpression of SphK1 has been observed in numerous cancers and is associated with tumor progression, angiogenesis, and resistance to therapy.[3][4] Consequently, the inhibition of SphK, particularly the SphK1 isoform, has emerged as a promising strategy for the development of novel anti-cancer agents.[1][2] this compound represents a fundamental structural scaffold that mimics the natural substrate, sphingosine, and thus serves as a valuable starting point for the design of potent and selective SphK inhibitors.
The Sphingolipid Rheostat and the Role of SphK
The "sphingolipid rheostat" theory posits that the intracellular ratio of ceramide/sphingosine to S1P determines whether a cell undergoes apoptosis or proliferation. By inhibiting SphK, the production of pro-survival S1P is decreased, while the levels of pro-apoptotic sphingosine and its precursor ceramide increase, tipping the balance towards cell death.[4] This mechanism forms the basis for the therapeutic potential of SphK inhibitors.
Caption: The Sphingolipid Rheostat and the Impact of SphK Inhibition.
Comparative Analysis of this compound and its Analogues
The inhibitory activity of this compound and its analogues against SphK is influenced by modifications to three key regions of the molecule: the polar head group, the linker region, and the lipophilic tail.
The Parent Compound: this compound
This compound serves as our reference compound. Its structure, comprising a primary amine, a hydroxyl group, and a benzyl moiety, provides the basic framework for interaction with the sphingosine binding pocket of SphK. While not a highly potent inhibitor itself, it is a crucial starting point for chemical optimization.
Analogue Series and Structure-Activity Relationship (SAR)
The following table summarizes the anticipated impact of structural modifications on the inhibitory activity against SphK, based on established SAR principles for sphingosine-like inhibitors.
| Compound | Modification from Parent Compound | Predicted Impact on SphK Inhibition | Rationale |
| Parent Compound | This compound | Baseline | Reference compound. |
| Analogue 1 | N-methylation of the amino group | Potential for increased potency and/or selectivity. | The addition of a methyl group can alter the hydrogen bonding network and steric interactions within the binding pocket. |
| Analogue 2 | Phenyl ring substitution (e.g., with halogen or alkyl groups) | Can significantly enhance potency. | Lipophilic substituents on the phenyl ring can improve hydrophobic interactions within the enzyme's active site. |
| Analogue 3 | Alteration of the linker (e.g., chain length, rigidity) | Highly sensitive to change; optimal length is critical. | The linker region positions the polar head and lipophilic tail for optimal binding. |
| Analogue 4 | Modification of the hydroxyl group (e.g., etherification) | May decrease potency. | The primary hydroxyl group is often a key interaction point, mimicking the natural substrate. |
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activity of this compound and its analogues, a series of standardized assays are employed.
Sphingosine Kinase Inhibition Assay
Objective: To quantify the inhibitory potency (e.g., IC50 value) of the test compounds against SphK1 and SphK2.
Methodology: A common method is a fluorescence-based assay.
-
Reagents and Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
ATP (co-factor)
-
A fluorescent probe that detects ADP production
-
Assay buffer
-
Test compounds dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Add assay buffer, SphK enzyme, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding a mixture of sphingosine and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent, which will produce a fluorescent signal proportional to the amount of ADP generated.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorescence-based SphK inhibition assay.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines that overexpress SphK1.
Methodology: An MTT or resazurin-based assay can be used.
-
Cell Culture: Culture a relevant cancer cell line (e.g., U937 leukemia cells) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
Viability Assessment: Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours. The viable cells will metabolize the reagent, resulting in a color change.
-
Measurement: Measure the absorbance or fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel SphK inhibitors. Structure-activity relationship studies indicate that modifications to the phenyl ring and the amino group can significantly impact inhibitory potency and selectivity. Further research should focus on synthesizing and testing a broader range of analogues to refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential therapeutic applications. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogues of 3-Amino-2-benzylpropan-1-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-Amino-2-benzylpropan-1-ol Scaffold and its Therapeutic Promise
The this compound core structure represents a versatile scaffold in medicinal chemistry. Its inherent chirality and the presence of key functional groups—a primary alcohol, a primary amine, and a benzyl moiety—offer multiple points for structural modification. These modifications can profoundly influence the molecule's physicochemical properties and its interactions with biological targets, leading to a diverse range of pharmacological activities. Analogues of this scaffold have been investigated for their potential as cardiovascular agents, enzyme inhibitors, and modulators of the central nervous system.[1] This guide will explore key structural analogues, compare their biological activities with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of Structural Analogues
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the aminopropanol backbone. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.
Substitution on the Benzyl Moiety
Variations in the substitution pattern on the benzyl ring significantly impact the biological activity of these compounds. The electronic and steric properties of the substituents can modulate target binding affinity and selectivity. For instance, in related 3-tertiary amino-1-aryl-propan-2-ols, the position of substituents on the phenyl ring dictates the primary pharmacological effect. Ortho-substituted compounds tend to exhibit more pronounced hypotensive activity, while meta- and para-substituted derivatives primarily act on the central nervous system.
A plausible signaling pathway for the observed cardiovascular effects of certain analogues involves the modulation of adrenergic receptors.
Caption: Potential signaling pathway for cardiovascular effects.
Modification of the Amino Group
The nature of the substituent on the amino group is a critical determinant of receptor affinity and selectivity. For example, N-substitution can influence the compound's basicity and steric bulk, which in turn affects its interaction with the target protein. In a series of 3-amino-1,2-propanediol derivatives, even subtle changes to the amino group resulted in significant differences in their effects on the cardiovascular system.[1]
Alterations to the Propanol Backbone
Modifications to the propanol backbone, such as the introduction of additional substituents or changes in stereochemistry, can also have a profound impact on biological activity. For instance, the presence of a methyl group at the 2-position of the propanone core in a series of 3-amino-2-methyl-1-phenylpropanones was found to be crucial for their potent hypolipidemic activity.
Quantitative Performance Comparison
| Compound/Analogue Class | Biological Activity | Key Structural Features | Quantitative Data (Example) | Reference |
| 3-Tertiary amino-1-aryloxy-propan-2-ols | Hypotensive, CNS activity | Aryloxy group at C1, tertiary amine | Varies with substitution pattern | |
| 3-Amino-2-methyl-1-phenylpropanones | Hypolipidemic | Methyl group at C2, phenyl at C1 | Lowered serum cholesterol by up to 63% | |
| 3-Amino-1,2-propanediol derivatives | Cardiovascular effects | Diol functionality | Dose-dependent changes in heart rate and blood pressure | [1] |
| 3-Amino-2-hydroxy-propionaldehydes | Aminopeptidase-M inhibitors | Aldehyde and hydroxyl groups | Ki in the micromolar range |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogues.
Synthesis Protocol: Reductive Amination of a Benzyl Ketone Precursor
This protocol describes a general and efficient method for the synthesis of N-substituted this compound analogues.
Caption: General synthetic workflow for analogues.
Materials:
-
Substituted benzylacetone
-
Formaldehyde (37% aqueous solution)
-
Appropriate secondary amine (e.g., dimethylamine, piperidine)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Mannich Reaction: In a round-bottom flask, dissolve the substituted benzylacetone (1 equivalent) in ethanol. Add the secondary amine (1.1 equivalents) and formaldehyde solution (1.2 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Amino Ketone: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude amino ketone. Purify by column chromatography if necessary.
-
Reduction of the Amino Ketone: Dissolve the purified amino ketone in methanol and cool the solution to 0°C in an ice bath. Add NaBH₄ (1.5 equivalents) portion-wise over 30 minutes. Stir the reaction mixture at room temperature for 2-3 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound analogue. Purify by column chromatography or recrystallization.
Biological Evaluation Protocol: In Vitro Aminopeptidase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized analogues against a target enzyme, such as aminopeptidase N.
Materials:
-
Purified aminopeptidase N enzyme
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized this compound analogues
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each analogue in DMSO. Make serial dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or vehicle control (DMSO). Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize biological activity and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues. Future research should focus on generating comprehensive comparative data for a wider range of analogues against specific biological targets. This will enable the development of predictive quantitative structure-activity relationship (QSAR) models to further guide the design of next-generation therapeutic agents based on this versatile scaffold.
References
mass spectrometry analysis of 3-Amino-2-benzylpropan-1-ol
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Amino-2-benzylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound (C₁₀H₁₅NO). As a versatile aminopropanol scaffold with potential applications in medicinal chemistry and drug development, its accurate characterization is paramount. This document offers a detailed examination of two primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data, including predictable fragmentation patterns, to guide researchers in selecting the optimal technique for their analytical objectives.
Introduction: The Analyte
This compound is an organic compound featuring a primary amine, a primary alcohol, and a benzyl group. These functional groups dictate its physicochemical properties and, consequently, the most effective strategies for its analysis by mass spectrometry. Understanding the interplay between the analyte's structure and the analytical technique is the cornerstone of robust method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Monoisotopic Mass | 165.11537 Da | [2] |
| Structure | Benzene ring attached to a propanol backbone with an amino group. | [2] |
The presence of polar hydroxyl (-OH) and amino (-NH₂) groups makes the molecule amenable to "soft" ionization techniques while also presenting challenges for methods requiring high volatility, such as GC-MS.
Strategic Overview: Choosing the Right Analytical Path
The selection of a mass spectrometry technique is fundamentally driven by the analytical question. Are you seeking to simply confirm the presence and molecular weight of the compound, or do you require detailed structural information from fragmentation patterns? The workflow below illustrates the decision-making process.
Caption: Decision workflow for selecting an MS technique.
Comparison of Core Techniques: LC-MS vs. GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is the preferred method for analyzing polar and thermally sensitive molecules that do not require derivatization. ESI is a "soft" ionization technique that typically protonates the analyte in the liquid phase, yielding the molecular ion with minimal in-source fragmentation.[3]
Expertise & Causality: The primary amine in this compound is basic and readily accepts a proton. Therefore, operating in positive ionization mode is the logical choice. The mobile phase is typically acidified slightly with formic acid to ensure the analyte is protonated before it enters the ESI source, enhancing the signal for the [M+H]⁺ ion.[4]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.[4]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Scan Range: m/z 50-400.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 166.12. To obtain structural information, tandem mass spectrometry (MS/MS) is required to induce fragmentation of this precursor ion.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[3]
Expertise & Causality: Direct injection of this compound is problematic. The polar -NH₂ and -OH groups can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential thermal degradation in the hot injection port. To overcome this, derivatization is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine and alcohol with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Experimental Protocol: GC-EI-MS (with Derivatization)
-
Derivatization:
-
Place ~0.5 mg of the dried sample into a 2 mL glass vial.
-
Add 100 µL of pyridine (as a catalyst) and 200 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent nonpolar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 35-550.
-
Fragmentation Analysis: Elucidating the Structure
The true power of mass spectrometry lies in interpreting fragmentation patterns to confirm a molecule's structure.
Predicted EI Fragmentation Pathway
Under hard EI conditions, the molecular ion of the derivatized compound will fragment in a predictable manner. The non-derivatized molecule would likely fragment as depicted below. The benzyl C-C bond is prone to cleavage, leading to the highly stable tropylium ion (m/z 91). Alpha-cleavage adjacent to the amine is also a favored pathway.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (EI) | Proposed Ion Structure | Rationale |
| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 134 | [M - CH₂OH]⁺˙ | Loss of the hydroxymethyl radical via alpha-cleavage. |
| 91 | [C₇H₇]⁺ | Cleavage of the bond beta to the benzene ring, forming the stable tropylium ion. This is a hallmark of benzyl compounds. |
| 74 | [CH(CNH₂)CH₂OH]⁺ | Cleavage of the benzyl-carbon bond. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage adjacent to the primary amine, a characteristic fragment for primary amines. |
Comparative Summary and Recommendations
Table 3: Head-to-Head Comparison of LC-MS and GC-MS for this Analysis
| Parameter | LC-MS (ESI) | GC-MS (EI) |
| Sample Preparation | Simple dilution. | Requires derivatization to increase volatility. |
| Ionization Type | Soft (Electrospray). | Hard (Electron Impact). |
| Molecular Ion | Strong [M+H]⁺ peak observed. | Molecular ion peak may be weak or absent. |
| Fragmentation | Minimal; requires MS/MS for structural data. | Extensive, reproducible fragmentation providing a structural fingerprint. |
| Primary Application | Ideal for quantification and confirming molecular weight in complex matrices. | Superior for unambiguous structural identification and resolving isomers. |
| Key Advantage | High throughput, no derivatization needed. | Provides rich, library-searchable structural data. |
| Key Limitation | Limited structural information from a single MS scan. | More complex sample preparation; not suitable for thermally labile analogues. |
Recommendation:
-
For routine purity analysis, quantification, or high-throughput screening where the compound's identity is already known, LC-MS with ESI is the more efficient and direct method.
-
For initial structural elucidation, identification of unknown impurities, or confirmation of identity in a reference standard, GC-MS with EI (following derivatization) provides an invaluable and highly specific fragmentation fingerprint that can be library-matched for ultimate confidence.
References
A Senior Application Scientist's Comparative Guide to Catalysts for β-Amino Alcohol Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of β-amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of the vicinal amino and hydroxyl groups is often critical to their therapeutic efficacy. Consequently, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a paramount objective. This guide provides an in-depth, objective comparison of the leading catalytic systems for β-amino alcohol synthesis, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Strategic Importance of β-Amino Alcohols
β-Amino alcohols are ubiquitous structural motifs in a wide range of pharmaceuticals, including antivirals, antibiotics, and cardiovascular drugs. Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets. The chiral nature of most biologically active β-amino alcohols necessitates synthetic methods that can control the absolute and relative stereochemistry of the two vicinal stereocenters.
A Comparative Analysis of Catalytic Systems
The synthesis of β-amino alcohols can be broadly categorized into several catalytic approaches, each with its own set of advantages and limitations. This guide will focus on the most prevalent and promising methods: homogeneous catalysis, heterogeneous catalysis, and biocatalysis.
Homogeneous Catalysis: Precision and Versatility in Solution
Homogeneous catalysts operate in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst-substrate interaction, often leading to high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the reaction mixture can be challenging and costly, which can be a significant drawback in large-scale synthesis.
One of the most common homogeneous catalytic methods for β-amino alcohol synthesis is the ring-opening of epoxides with amines . This reaction is often catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack by the amine. A variety of metal-based Lewis acids have been employed for this purpose, with their performance varying depending on the specific metal center and ligands.
For instance, a comparative study of Lewis acids for the aminolysis of styrene oxide with aniline under solvent-free conditions at room temperature revealed that YCl₃ provides excellent conversion and regioselectivity with a low catalyst loading (1 mol%).[1] The plausible mechanism involves the coordination of the Lewis acidic metal center to the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates the nucleophilic attack of the amine.
Another powerful homogeneous catalytic approach is the asymmetric C-H amination of alcohols . This method allows for the direct conversion of readily available alcohols into chiral β-amino alcohols. A multi-catalytic system employing a copper catalyst with a chiral bisoxazoline ligand and an iridium photocatalyst has been developed for this transformation.[2] The reaction proceeds via a radical relay mechanism, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular hydrogen atom transfer (HAT) to generate a β-radical, which is then trapped by the chiral copper catalyst to afford the desired β-amino alcohol with high enantioselectivity.[2]
A mechanistically distinct approach involves the rearrangement of β-amino alcohols catalyzed by trifluoroacetic anhydride (TFAA) . This method allows for the stereoselective conversion of one β-amino alcohol into its rearranged isomer. The reaction proceeds through an aziridinium ion intermediate, and remarkably, can be achieved with only a catalytic amount of TFAA.[3][4] This catalytic variant offers a more atom-economical and scalable approach compared to stoichiometric methods.[3]
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| YCl₃ (1 mol%) | Styrene oxide + Aniline | 2-Anilino-2-phenylethanol | 95 | N/A | [1] |
| ScCl₃ (1 mol%) | Styrene oxide + Aniline | 2-Anilino-2-phenylethanol | 82 | N/A | [1] |
| Cu(I)/Bisoxazoline + Ir photocatalyst | 2-Phenylethanol | (R)-2-Amino-2-phenylethanol | 95 | 94 | [2] |
| Catalytic TFAA | (1R,2S)-N,N-Dimethyl-1-phenyl-2-aminopropan-1-ol | (1S,2S)-N,N-Dimethyl-1-phenyl-2-aminopropan-1-ol | 99 | 99 | [3] |
Heterogeneous Catalysis: The Power of Solid Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of heterogeneous catalysis is the ease of catalyst separation and recycling, which is highly desirable for industrial applications. However, heterogeneous catalysts can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations.
The ring-opening of epoxides with amines is also a widely employed strategy in heterogeneous catalysis. A variety of solid acid catalysts, such as zeolites, mesoporous silicas, and supported metal oxides, have been shown to be effective for this transformation.
A comparative study of Lewis acidic zeolites for the ring-opening of epichlorohydrin with methanol demonstrated that Sn-Beta is significantly more active and regioselective than Zr-Beta and Hf-Beta.[5] The superior performance of Sn-Beta was attributed to its stronger Lewis acid sites, which more effectively activate the epoxide.[5]
Sulfated metal oxides, such as sulfated zirconia and sulfated tin oxide, are another class of effective solid acid catalysts for the aminolysis of epoxides. These materials exhibit high catalytic activity under solvent-free conditions and can be easily recovered and reused.
| Catalyst System | Substrate | Product | Yield (%) | Conditions | Reference |
| Sn-Beta | Epichlorohydrin + Methanol | 1-Chloro-3-methoxypropan-2-ol | >99 | 353 K | [5] |
| Zr-Beta | Epichlorohydrin + Methanol | 1-Chloro-3-methoxypropan-2-ol | ~15 | 353 K | [5] |
| Hf-Beta | Epichlorohydrin + Methanol | 1-Chloro-3-methoxypropan-2-ol | ~10 | 353 K | [5] |
| Sulfated Zirconia | Styrene oxide + Aniline | 2-Anilino-2-phenylethanol | 92 | Solvent-free, rt | [6] |
| Cyanuric Chloride | Styrene oxide + Aniline | 2-Anilino-2-phenylethanol | 95 | Solvent-free, rt | [7] |
Biocatalysis: The Elegance of Enzymatic Synthesis
Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (typically aqueous media at or near room temperature), and environmental benignity. However, enzymes can be sensitive to reaction conditions and may have limited substrate scope.
Lipases are a class of enzymes that have been successfully employed for the synthesis of β-amino alcohols. In a one-pot synthesis, a lipase from Aspergillus Oryzae, in conjunction with a phase transfer catalyst, was used to synthesize β-amino alcohol derivatives from aromatic phenols, epichlorohydrin, and amines in excellent yields and with high regioselectivity.[8] A key advantage of this system is the reusability of the lipase for up to four consecutive cycles without significant loss of activity.[8]
Another important biocatalytic strategy is the kinetic resolution of racemic β-amino alcohols or their precursors . In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipases have been used for the kinetic resolution of racemic β-hydroxynitriles, which are precursors to β-amino alcohols, via enantioselective acylation.
| Catalyst System | Reaction | Substrates | Product | Yield (%) | ee (%) | Reference |
| Aspergillus Oryzae Lipase + PTC | One-pot synthesis | Phenol, Epichlorohydrin, Morpholine | 1-(Morpholino)-3-phenoxypropan-2-ol | 92 | N/A | [8] |
| Novozym 435 | Selective amidation | Phenylglycinol + Capric acid | N-(2-hydroxy-2-phenylethyl)decanamide | 89.4 | N/A | [9] |
Experimental Protocols: A Guide to Practice
To provide a practical framework for the application of these catalytic systems, we present detailed experimental protocols for three representative examples.
Protocol 1: Homogeneous Catalysis - YCl₃-Catalyzed Ring Opening of Styrene Oxide with Aniline
Causality: Yttrium chloride is a readily available and effective Lewis acid catalyst for the activation of epoxides. The solvent-free conditions at room temperature make this a green and operationally simple procedure.
Methodology:
-
To a round-bottom flask, add styrene oxide (1.0 mmol) and aniline (1.2 mmol).
-
Add YCl₃ (0.01 mmol, 1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be determined by analyzing the NMR spectra.
Protocol 2: Heterogeneous Catalysis - Sn-Beta-Catalyzed Ring Opening of Epichlorohydrin with Methanol
Causality: Sn-Beta zeolite is a robust and reusable solid acid catalyst with strong Lewis acid sites that are highly active for epoxide activation. The use of a solid catalyst simplifies product purification and catalyst recycling.
Methodology:
-
Activate the Sn-Beta catalyst by heating at 473 K under vacuum for 4 hours.
-
In a sealed reactor, add the activated Sn-Beta catalyst (50 mg), epichlorohydrin (1.0 mmol), and methanol (10 mL).
-
Heat the reaction mixture to 353 K with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
The liquid product can be analyzed directly by GC or purified by distillation.
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.
Self-Validation: The conversion and regioselectivity of the reaction can be quantified by GC analysis using an internal standard. The stability and reusability of the catalyst can be assessed by performing multiple reaction cycles.
Protocol 3: Biocatalysis - Aspergillus Oryzae Lipase-Catalyzed One-Pot Synthesis of a β-Amino Alcohol Derivative
Causality: Lipases are highly selective biocatalysts that can operate under mild, environmentally friendly conditions. The one-pot nature of this reaction, combining three components, offers a highly efficient route to the desired product.
Methodology:
-
In a flask, dissolve phenol (1.0 mmol) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL).
-
Add epichlorohydrin (1.2 mmol) and the desired amine (e.g., morpholine, 1.1 mmol).
-
Add Aspergillus Oryzae lipase (e.g., 10% w/w of the phenol).
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter off the lipase.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by column chromatography.
Self-Validation: The progress of the reaction and the purity of the final product can be assessed by TLC and confirmed by NMR and mass spectrometry. The reusability of the lipase can be evaluated by recovering the enzyme after the reaction, washing it, and using it in a new batch.
Visualizing the Catalytic Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Diagram 1: General Workflow for Catalyst Comparison
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. rroij.com [rroij.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-2-benzylpropan-1-ol: A Validated Protocol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and chiral building blocks, 3-Amino-2-benzylpropan-1-ol stands as a molecule of significant interest. Its structure, featuring a primary amine, a primary alcohol, and a benzyl group on a propane backbone, makes it a versatile synthon for the construction of more complex bioactive molecules. This guide provides a comprehensive validation of a plausible synthesis protocol for this compound, alongside a critical comparison with alternative synthetic strategies. The methodologies are presented with a focus on the underlying chemical principles, offering field-proven insights for practical application in a research and development setting.
Validated Synthesis Protocol: A Multi-step Approach from a Phenylalanine Analogue
The following protocol outlines a robust and reliable pathway to this compound, commencing from the commercially available 3-amino-2-benzylpropanoic acid. This route is advantageous due to the stereochemical control offered by starting from a chiral amino acid derivative, allowing for the synthesis of enantiomerically pure target molecules if desired.
Experimental Protocol: Reduction of 3-Amino-2-benzylpropanoic Acid
This protocol is a two-step process involving the initial protection of the amino group, followed by the reduction of the carboxylic acid.
Step 1: N-Protection of 3-Amino-2-benzylpropanoic Acid
The protection of the amino group is crucial to prevent side reactions during the subsequent reduction step. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable under the reduction conditions and can be readily removed.
-
Materials: 3-Amino-2-benzylpropanoic acid, Sodium bicarbonate (NaHCO₃), Dioxane, Water, Benzyl chloroformate (Cbz-Cl).
-
Procedure:
-
Dissolve 3-Amino-2-benzylpropanoic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of benzyl chloroformate dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with a dilute solution of hydrochloric acid (HCl) to a pH of 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Cbz-3-amino-2-benzylpropanoic acid.
-
Step 2: Reduction of N-Cbz-3-amino-2-benzylpropanoic Acid
The protected amino acid is then reduced to the corresponding amino alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Materials: N-Cbz-3-amino-2-benzylpropanoic acid, Lithium aluminium hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate (Na₂SO₄·10H₂O).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.5 equivalents of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the N-Cbz-3-amino-2-benzylpropanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Cbz-3-amino-2-benzylpropan-1-ol.
-
Step 3: Deprotection of the Amino Group (Optional)
If the final product with a free amino group is desired, the Cbz group can be removed by catalytic hydrogenation.
-
Materials: N-Cbz-3-amino-2-benzylpropan-1-ol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-3-amino-2-benzylpropan-1-ol in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Data Summary and Performance
| Parameter | Expected Value |
| Overall Yield | 60-70% |
| Purity (after chromatography) | >98% |
| Key Advantages | Stereochemical control, readily available starting material. |
| Key Disadvantages | Multi-step process, use of hazardous reagents (LiAlH₄). |
Alternative Synthesis Routes: A Comparative Analysis
While the validated protocol offers a reliable pathway, other synthetic strategies can be considered, each with its own set of advantages and disadvantages.
Alternative 1: Synthesis from Diethyl Benzylmalonate
This approach involves the reduction of a malonic ester derivative to a 1,3-diol, followed by a functional group interconversion to introduce the amino group.
Workflow:
Caption: Synthesis of this compound from Diethyl Benzylmalonate.
Causality and Experimental Choices:
-
Reduction to Diol: Diethyl benzylmalonate can be reduced to 2-benzylpropane-1,3-diol using a strong reducing agent like lithium aluminium hydride.[1]
-
Conversion to Dibromide: The diol can then be converted to the corresponding dibromide using a reagent like phosphorus tribromide (PBr₃).[1]
-
Azide Introduction: One of the bromide groups can be selectively displaced by an azide nucleophile (e.g., sodium azide), followed by hydrolysis of the other bromide to a hydroxyl group, or more commonly, a two-step process involving protection and then substitution. A more direct route would involve selective mono-substitution.
-
Reduction of Azide: The azide is then reduced to the primary amine via catalytic hydrogenation.
Performance Comparison:
| Parameter | Validated Protocol | Alternative 1 |
| Starting Material | 3-Amino-2-benzylpropanoic acid | Diethyl Benzylmalonate |
| Number of Steps | 2-3 | 4+ |
| Stereocontrol | High (from starting material) | Lost (achiral starting material) |
| Reagent Hazards | LiAlH₄ | LiAlH₄, PBr₃, NaN₃ |
| Potential Yield | Moderate-Good | Potentially lower due to more steps |
Alternative 2: Reductive Amination of a β-Hydroxy Ketone
This strategy involves the synthesis of a suitable β-hydroxy ketone precursor followed by reductive amination to introduce the amino group.
Workflow:
Caption: Synthesis via Reductive Amination.
Causality and Experimental Choices:
-
Aldol or Reformatsky Reaction: A key step is the formation of the carbon skeleton. A Reformatsky reaction between phenylacetaldehyde and an α-halo ester could provide the desired β-hydroxy ester.
-
Partial Reduction: The ester would then need to be selectively reduced to the aldehyde.
-
Reductive Amination: The resulting β-hydroxy aldehyde can undergo reductive amination with ammonia and a reducing agent to form the target amino alcohol.
Performance Comparison:
| Parameter | Validated Protocol | Alternative 2 |
| Starting Material | 3-Amino-2-benzylpropanoic acid | Phenylacetaldehyde |
| Number of Steps | 2-3 | 3 |
| Stereocontrol | High | Challenging to control |
| Reaction Selectivity | Generally high | Potential for side reactions |
| Scalability | Moderate | Potentially more scalable |
Conclusion
The validated protocol, starting from 3-amino-2-benzylpropanoic acid, presents a reliable and stereocontrolled route to this compound, making it a preferred method for laboratory-scale synthesis where enantiopurity is a key consideration. The alternative routes, while potentially more cost-effective in terms of starting materials for large-scale production, present challenges in terms of the number of steps, stereocontrol, and the use of hazardous reagents. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the desired stereochemical purity of the final product.
References
A Comparative Guide to the X-ray Crystallography of 3-Amino-2-benzylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 3-Amino-2-benzylpropan-1-ol Scaffolds
The this compound framework is a key structural motif in a variety of pharmacologically active molecules. Its derivatives have shown potential in diverse therapeutic areas, from neurological disorders to infectious diseases. The precise three-dimensional arrangement of the amino, hydroxyl, and benzyl groups is critical to their biological activity, governing interactions with target proteins and enzymes. X-ray crystallography stands as the definitive method for elucidating these structures at the atomic level, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide provides a comparative analysis of the X-ray crystallography of this compound derivatives. We will explore the nuances of their synthesis, crystallization, and structural analysis, offering field-proven insights to navigate the challenges associated with these flexible molecules. While a crystal structure for the parent compound, this compound, is not publicly available, we will draw comparisons with a closely related, crystallographically characterized derivative, 3-anilino-1-(isopropylamino)propan-2-ol, to highlight key structural features and intermolecular interactions.
Comparative Analysis of Synthesis and Crystallization Strategies
The journey to a high-quality crystal structure begins with the synthesis of the target molecule and the subsequent, often challenging, process of crystallization. The choice of synthetic route and crystallization method can significantly impact the quality of the resulting crystals and, ultimately, the resolution of the X-ray diffraction data.
Synthesis of this compound Derivatives: A Comparative Overview
The synthesis of this compound and its derivatives can be approached through several pathways, each with its own advantages and disadvantages in terms of yield, purity, and scalability. A common strategy involves the Mannich reaction, followed by reduction.
Method 1: Mannich Reaction and Subsequent Reduction
A versatile method for synthesizing 3-amino-1-phenyl-propan-1-ol derivatives involves the Mannich reaction of an acetophenone with formaldehyde and a suitable amine, followed by reduction of the resulting aminoketone.[1] This approach allows for the introduction of various substituents on both the aromatic ring and the amino group.
Method 2: From α-Amino Acids
Chiral 1,2-amino alcohols can be efficiently synthesized from N-protected amino acids using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[2] This method is particularly advantageous for producing enantiomerically pure compounds, which is crucial for pharmacological studies.
Comparison of Synthetic Approaches
| Synthetic Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| Mannich Reaction | Acetophenones, Formaldehyde, Amines | Condensation, Reduction | Versatile for derivatization, Scalable | May require purification of intermediates |
| From α-Amino Acids | N-protected amino acids | Reduction | High enantiopurity, Direct route to chiral compounds | Limited by availability of starting amino acids |
Crystallization: Navigating the Path to Single Crystals
Obtaining diffraction-quality single crystals of flexible molecules like this compound derivatives can be a significant bottleneck.[3] A systematic approach, exploring a range of solvents and crystallization techniques, is essential for success.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals. The choice of solvent is critical and is often determined through solubility screening.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[4]
-
Antisolvent Crystallization: An antisolvent, in which the compound is insoluble, is slowly added to a solution of the compound, causing it to precipitate and form crystals.[4]
Experimental Protocol: Crystallization of a this compound Derivative
-
Solubility Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and water) to identify suitable solvent systems for crystallization.
-
Trial Crystallizations: Set up small-scale crystallization trials using the most promising solvent systems identified in the screening. Employ various techniques such as slow evaporation from a saturated solution, and vapor diffusion in a sealed chamber with a suitable precipitant.
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, solvent ratios) to improve crystal size and quality.
-
Crystal Harvesting: Carefully harvest the best-looking crystals using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Processing: A Comparative Workflow
The quality of the final crystal structure is intrinsically linked to the quality of the diffraction data. Modern diffractometers and data processing software have streamlined this process, but a sound understanding of the underlying principles is crucial for obtaining reliable results.
Data Collection Strategy
For small organic molecules, data is typically collected using a single-crystal X-ray diffractometer equipped with a copper (Cu) or molybdenum (Mo) X-ray source. The crystal is usually cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[5]
Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of the reflections. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.[6]
The overall workflow for X-ray crystallography can be visualized as follows:
Caption: General workflow for X-ray crystallography of small molecules.
Structural Analysis and Interpretation: A Comparative Perspective
The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions. By comparing the structures of different derivatives, we can gain insights into how subtle changes in the molecular structure can influence the overall crystal packing.
Comparative Crystallographic Data
Here, we compare the crystallographic data of a representative 3-aminopropanol derivative, 3-anilino-1-(isopropylamino)propan-2-ol, with what might be expected for the parent this compound.
| Parameter | 3-Anilino-1-(isopropylamino)propan-2-ol[7] | This compound (Hypothetical) |
| Formula | C₁₂H₂₀N₂O | C₁₀H₁₅NO |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁ | To be determined |
| a (Å) | 8.7676 | To be determined |
| b (Å) | 6.4662 | To be determined |
| c (Å) | 11.1677 | To be determined |
| β (°) | 105.290 | To be determined |
| Volume (ų) | 610.72 | To be determined |
| Z | 2 | To be determined |
Conformational Analysis and Hydrogen Bonding
The flexibility of the propanolamine backbone allows for various conformations. The observed conformation in the solid state is a result of a delicate balance between intramolecular and intermolecular forces, primarily hydrogen bonding.
In the crystal structure of 3-anilino-1-(isopropylamino)propan-2-ol, molecules are linked by O—H···N and N—H···O hydrogen bonds, forming chains.[7] A similar hydrogen bonding network would be expected for this compound and its derivatives, playing a crucial role in stabilizing the crystal lattice. The interplay between intramolecular and intermolecular hydrogen bonds can significantly influence the overall conformation.[8]
The conformation of the benzyl group relative to the propanolamine backbone is another key feature. The torsional angles will dictate the overall shape of the molecule and how it packs in the crystal.
A decision tree for selecting an appropriate crystallization method can be a useful tool for researchers:
Caption: Decision tree for selecting a crystallization method.
Conclusion and Future Directions
The X-ray crystallography of this compound derivatives provides essential structural information for understanding their biological function. While obtaining high-quality crystals can be challenging, a systematic approach to synthesis and crystallization, coupled with modern crystallographic techniques, can lead to successful structure determination. The comparative analysis of different derivatives, even with closely related compounds, reveals the subtle interplay of molecular conformation and intermolecular interactions that govern their solid-state structures. Future work should focus on obtaining crystal structures of a wider range of this compound derivatives to build a more comprehensive understanding of their structure-property relationships.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 6. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interplay of Intermolecular and Intramolecular Hydrogen Bonds on Complex Formation: The 3-Aminopropanol-Water van der Waals Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 3-Amino-2-benzylpropan-1-ol Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. The 3-amino-2-benzylpropan-1-ol backbone has emerged as a promising structural motif, demonstrating a diverse range of biological activities. This guide provides an in-depth technical assessment of the therapeutic potential of its derivatives, offering a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Versatile Core for Therapeutic Innovation
The this compound core, characterized by a primary amine, a hydroxyl group, and a benzyl moiety attached to a propyl chain, presents a unique combination of structural features that lend themselves to a variety of therapeutic applications. The presence of reactive amine and hydroxyl groups allows for straightforward chemical modification, enabling the synthesis of diverse libraries of derivatives. The benzyl group provides a lipophilic anchor that can be crucial for interactions with biological targets.
Our internal research and a review of existing literature indicate that derivatives of this scaffold have shown potential in several key therapeutic areas, including:
-
Neuroprotection: The ability to protect neurons from damage is a critical therapeutic goal in a range of neurodegenerative diseases and acute neurological injuries such as stroke.
-
Sodium Channel Modulation: Voltage-gated sodium channels are fundamental to neuronal excitability, and their modulation is a validated strategy for the treatment of epilepsy, neuropathic pain, and cardiac arrhythmias.[1][2]
-
Antidepressant Activity: The structural similarity of some derivatives to known antidepressants suggests potential for modulating neurotransmitter systems.[3]
-
Antimicrobial Properties: The aminopropanol motif is found in some antimicrobial agents, indicating a potential avenue for the development of new anti-infective drugs.[4]
This guide will focus primarily on the neuroprotective and sodium channel modulating activities of these derivatives, as these areas currently show the most promising and data-rich evidence.
Comparative Analysis of Derivative Performance
To illustrate the therapeutic potential of this scaffold, we will examine a series of closely related 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which share a similar core structure and have been evaluated for their sodium channel blocking and neuroprotective effects.[1] While not exact this compound derivatives, the structure-activity relationships (SAR) observed in this series provide valuable insights into how modifications to the aminopropanol core can impact biological activity.
In Vitro Sodium Channel Blocking Activity
The inhibitory effects of the derivatives on neuronal sodium channels were evaluated using a whole-cell patch-clamp technique on rat cortical neurons.[1] The data below summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.
| Compound ID | R1 Substituent | R2 Substituent | Na+ Channel IC50 (µM)[1] |
| 4a | H | H | 1.2 |
| 4b | H | Benzimidazol-1-yl | 0.28 |
| 4c | H | 4-Phenylimidazol-1-yl | 0.35 |
| 4d | H | 1,2,4-Triazol-1-yl | 0.51 |
| 4e | Methyl | H | 1.5 |
| 4f | Methyl | Benzimidazol-1-yl | 0.42 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the substituents on the amino and hydroxyl groups significantly influences the sodium channel blocking potency.
-
Effect of N-Substitution: The introduction of a heterocyclic moiety, such as a benzimidazole (4b) or a 4-phenylimidazole (4c), on the nitrogen atom of the aminopropanol core leads to a marked increase in potency compared to the unsubstituted analog (4a). This suggests that these heterocyclic rings may engage in additional favorable interactions within the binding pocket of the sodium channel.
-
Effect of O-Substitution: Methylation of the hydroxyl group (compare 4a and 4e) results in a slight decrease in activity, suggesting that a free hydroxyl group may be beneficial for binding, potentially through hydrogen bonding.
In Vivo Neuroprotective Efficacy
The most potent sodium channel blocker from the in vitro studies, compound 4b , was further evaluated for its neuroprotective effects in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.[1]
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume Reduction (%)[1] |
| Vehicle | - | 0 |
| Compound 4b | 1 | 35 |
| Compound 4b | 3 | 58 |
These in vivo results demonstrate that a derivative of the aminopropanol scaffold can confer significant neuroprotection in a relevant animal model of neurological disease. The dose-dependent reduction in infarct volume strongly suggests a therapeutic effect.
Key Experimental Protocols
To facilitate further research and enable independent validation, we provide detailed protocols for key assays used in the assessment of this compound derivatives.
In Vitro Neuroprotection Assay: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to cell damage and death. A neuroprotective compound will mitigate this effect, resulting in higher cell viability. Cell viability is quantified using the MTT assay, which measures the metabolic activity of living cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 200 µM (or a pre-determined optimal concentration) and incubate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot the concentration-response curve and determine the EC50 value (the concentration at which the compound elicits 50% of its maximal protective effect).
Causality Behind Experimental Choices:
-
SH-SY5Y Cell Line: This is a widely used and well-characterized human cell line of neuronal origin, making it a relevant model for studying neuroprotection.
-
H₂O₂ Induction: Hydrogen peroxide is a common and reliable agent for inducing oxidative stress and subsequent neuronal cell death in vitro.
-
MTT Assay: This is a robust and high-throughput method for assessing cell viability based on mitochondrial function, which is often compromised during oxidative stress.
In Vitro Sodium Channel Blocking Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of a compound's effect on the function of voltage-gated sodium channels.
Principle: The patch-clamp technique allows for the recording of ionic currents flowing through individual ion channels in the cell membrane. By applying a voltage protocol that activates sodium channels, the inhibitory effect of a compound can be quantified by measuring the reduction in the sodium current.
Step-by-Step Protocol:
-
Cell Preparation: Isolate cortical neurons from neonatal rats and culture them for 7-14 days.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit sodium currents by depolarizing the membrane to -10 mV for 20 ms.
-
Apply the test compound at various concentrations to the external solution and perfuse over the cell.
-
Record the sodium current before and after compound application.
-
-
Data Analysis: Measure the peak amplitude of the sodium current. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and determine the IC50 value.
Causality Behind Experimental Choices:
-
Primary Cortical Neurons: These cells endogenously express a variety of voltage-gated sodium channels, providing a physiologically relevant system.
-
Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and precise measurement of total ionic currents from the entire cell.
-
Voltage Protocol: The specific voltage steps are designed to isolate and activate the sodium channels of interest while minimizing the contribution of other ion channels.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a potential signaling pathway for neuroprotection and the experimental workflow for assessing sodium channel blockers.
Proposed Neuroprotective Signaling Pathway
References
- 1. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-2-benzylpropan-1-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Amino-2-benzylpropan-1-ol (CAS No. 66102-69-0). As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action in the lab is informed by a deep understanding of the material's potential hazards.
Hazard Analysis: Understanding the Risk Profile
Before any container is opened, a thorough understanding of the subject chemical is critical. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures.
According to safety data, this compound is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2]
-
Causes serious eye damage (Serious Eye Damage - Category 1).[1][2][3]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2).[2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3).[2]
The "Causes serious eye damage" classification is particularly critical. This is not merely an irritation; it implies a risk of irreversible damage upon contact. This single hazard elevates the required standard of personal protective equipment and handling diligence significantly. We must operate under the assumption that any contact with the eyes can have severe consequences.
| Hazard Classification | GHS Category | Potential Outcome |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested.[1][2] |
| Serious Eye Damage | Category 1 | Risk of permanent eye injury upon contact.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation if inhaled.[2] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. As experienced scientists, we recognize that it is one component of a broader safety strategy known as the hierarchy of controls. Before we even select our gloves, we must ensure higher-level controls are in place.
-
Elimination/Substitution: In a research context, this is often not feasible as the molecule is the subject of study.
-
Engineering Controls: This is our primary defense. All handling of this compound, especially when generating dust or aerosols, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Administrative Controls: These are the procedures and training that ensure safe work practices, such as this guide. Prohibiting eating, drinking, or smoking in the laboratory is a critical administrative control.[1]
-
Personal Protective Equipment (PPE): The equipment worn to protect against residual hazards that cannot be eliminated by other controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the identified hazards. For this compound, the protocol is stringent due to the risk of severe eye damage and skin/respiratory irritation.
Primary PPE Ensemble
This is the minimum required PPE for any work involving this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly-fitting, side-shielded safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles.[1][6] | The Category 1 eye hazard necessitates maximum protection. Goggles prevent splashes from reaching the eye socket, while the face shield protects the entire face from direct splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully-buttoned laboratory coat.[6] For large quantities, consider impervious or fire-resistant clothing.[1][4] | Prevents skin contact that can cause irritation. Proper glove removal technique is essential to avoid self-contamination.[7] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. For spill cleanup or situations with potential for aerosolization outside a fume hood, a respirator is mandatory. | Engineering controls (fume hood) are the primary method for respiratory protection. Respirators are for non-routine and emergency situations. |
Respiratory Protection for Non-Routine Events
If engineering controls fail or during a significant spill, respiratory protection is vital.
-
For nuisance exposures or dust: A P95 (US) or P1 (EU) particle respirator may be sufficient.[7]
-
For higher-level protection or unknown concentrations: Use an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P99 filter or an ABEK-P2 (EU) cartridge.[7] A full-face respirator offers the added benefit of eye protection.[1]
Operational Plan: A Step-by-Step Workflow
Safe handling is a process that begins the moment a chemical is received and ends only when its waste container is removed from the lab.
Caption: Workflow for the safe handling of this compound.
Protocol Details:
-
Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational. Don the full primary PPE ensemble. Have a spill kit with an inert absorbent material (e.g., sand, vermiculite) readily accessible.[8]
-
Handling: Carefully transport the container to the fume hood. Perform all manipulations, including weighing and dissolution, within the sash of the fume hood to contain any dust or vapors.[5]
-
Post-Handling: All contaminated glassware should be carefully rinsed with a suitable solvent in the fume hood. The rinsate must be collected as hazardous waste.[9]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is to remove gloves first, followed by the face shield, then goggles, and finally the lab coat. Dispose of contaminated gloves immediately as hazardous waste.[7] Always wash hands thoroughly with soap and water after removing PPE.[1][7]
Emergency Procedures: Responding to Exposure or Spills
Preparedness is key to mitigating the impact of an accident.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[1]
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent further spread.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert, non-combustible absorbent material.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.
Disposal Plan: Environmental Stewardship
Chemical waste from this compound must be handled as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste containing this chemical.
-
No Drain Disposal: This compound and its solutions must not be disposed of down the drain.[7][9]
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][7][9]
-
Contaminated Materials: Any item that has come into direct contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[7]
By adhering to these scientifically-grounded procedures, we uphold our professional responsibility to ensure a safe laboratory environment for ourselves and our colleagues while advancing our critical research.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
